Oxonic Acid Impurity 1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C3H3N3O2 |
|---|---|
Molecular Weight |
113.08 g/mol |
IUPAC Name |
5-iminoimidazolidine-2,4-dione |
InChI |
InChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8) |
InChI Key |
NGNNFDYHJKDHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=N)C(=O)NC(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to Oxonic Acid Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rigorous landscape of pharmaceutical development, the identification and control of impurities are paramount to ensuring drug safety and efficacy. This technical guide provides an in-depth exploration of a notable impurity associated with Oxonic Acid. As "Oxonic Acid Impurity 1" is not a universally standardized designation, this paper posits Allantoin as a logical and frequently encountered process-related impurity, given the close synthetic and metabolic relationship between the two compounds. Oxonic acid itself is also known as allantoxanic acid, highlighting their connection. This guide will, therefore, focus on Allantoin as the representative "Impurity 1," offering a comprehensive overview of its chemical properties, formation pathways, analytical detection, and strategic control measures.
Introduction: The Critical Role of Impurity Profiling
The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over these impurities. Understanding the identity, origin, and potential impact of each impurity is a critical step in the drug development process. Oxonic acid, a uricase inhibitor used in conjunction with some chemotherapeutic agents to mitigate side effects, is no exception. This guide addresses a key impurity, herein referred to as "Oxonic Acid Impurity 1," providing the necessary technical insights for its management.
Unveiling the Identity of Oxonic Acid Impurity 1: A Case for Allantoin
While the designation "Oxonic Acid Impurity 1" lacks universal standardization, a chemically sound and process-relevant candidate for this impurity is Allantoin . The rationale for this identification is rooted in the common synthetic pathways leading to oxonic acid, which often involve the oxidation of uric acid.[1][2] Allantoin is a direct intermediate in this oxidative pathway.[3]
Core Chemical and Physical Properties
A clear understanding of the impurity's fundamental properties is the first step towards its effective control. The key identifiers for Allantoin are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-(2,5-Dioxoimidazolidin-4-yl)urea | [3] |
| Synonyms | 5-Ureidohydantoin, Glyoxyldiureide | [3][4] |
| Molecular Formula | C₄H₆N₄O₃ | [3][4][5][6] |
| Molecular Weight | 158.12 g/mol | [4][6] |
| CAS Number | 97-59-6 | [4][7] |
| Appearance | Colorless crystalline powder | [3] |
| Solubility | Sparingly soluble in water; soluble in alcohol and pyridine. | [3] |
Formation Pathways: From Precursor to Impurity
The presence of Allantoin as an impurity in Oxonic Acid can typically be attributed to two primary sources: its role as a synthetic precursor or as a degradation product.
-
Incomplete Oxidation: Oxonic acid is frequently synthesized through the oxidation of uric acid.[1][2] This process proceeds through the intermediate formation of Allantoin.[3] If the oxidation process is incomplete, residual Allantoin will remain in the final product as a process-related impurity.
-
Metabolic Proximity: In biological systems, uric acid is oxidized to allantoin by the enzyme urate oxidase.[3] This close metabolic relationship underscores the chemical propensity for uric acid to convert to allantoin under oxidative conditions, mirroring the synthetic pathway.
The following diagram illustrates the simplified oxidative pathway from uric acid to oxonic acid, highlighting the position of Allantoin as a key intermediate.
Sources
- 1. The oxidation of uric acid to oxonic acid (allantoxanic acid) and its application in tracer studies of uric acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. Allantoin - Wikipedia [en.wikipedia.org]
- 4. Allantoin | CAS 97-59-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. biocompare.com [biocompare.com]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. Allantoin [webbook.nist.gov]
Technical Whitepaper: Toxicology and Safety Data for Oxonic Acid Impurity 1
The following technical guide details the toxicology, safety assessment, and analytical control of Oxonic Acid Impurity 1 , identified chemically as 5-Azauracil (1,3,5-Triazine-2,4(1H,3H)-dione) .
Executive Summary
Oxonic Acid Impurity 1 (CAS 60301-55-5 / 71-33-0), chemically known as 5-Azauracil , is the primary degradation product of Potassium Oxonate (Oxonic Acid). It is formed via the spontaneous decarboxylation of the parent API under acidic or thermal stress. As a structural analogue of pyrimidines, it possesses distinct biological activity, acting as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD) and exhibiting neurotoxic potential at elevated concentrations. This guide provides a comprehensive safety assessment, calculating Permitted Daily Exposure (PDE) limits and outlining validated analytical protocols for its control in pharmaceutical substances.
Part 1: Chemical Identity and Origin
The identification of Impurity 1 is critical for establishing relevant toxicological bridges. It is the des-carboxylated analog of Oxonic Acid.
| Parameter | Specification |
| Common Name | Oxonic Acid Impurity 1 |
| Chemical Name | 1,3,5-Triazine-2,4(1H,3H)-dione; 5-Azauracil |
| CAS Registry Number | 60301-55-5 (Commercial Ref); 71-33-0 (Generic) |
| Molecular Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.07 g/mol |
| Structural Class | s-Triazine / Pyrimidine Antimetabolite |
| Formation Mechanism | Decarboxylation of Oxonic Acid (5-Azaorotic Acid) |
Degradation Pathway
Oxonic acid is chemically unstable in aqueous solutions, particularly at low pH. The loss of the carboxylic acid group at the C-6 position yields Impurity 1 (5-Azauracil). Further hydrolysis leads to Cyanuric Acid, a thermodynamically stable, low-toxicity endpoint.
Figure 1: Degradation pathway of Oxonic Acid yielding Impurity 1 and subsequent breakdown products.
Part 2: Toxicological Profile
Mechanism of Action
Impurity 1 (5-Azauracil) functions as an antimetabolite. It is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD) , the rate-limiting enzyme in the catabolism of pyrimidines (uracil, thymine) and fluoropyrimidines (5-FU).
-
Risk Implication: In patients treated with 5-FU or capecitabine, uncontrolled levels of this impurity could dangerously potentiate 5-FU toxicity (myelosuppression, mucositis) by halting its clearance.
Acute and Repeated Dose Toxicity
Experimental data for 5-Azauracil indicates a toxicity profile driven by CNS effects and enzymatic inhibition.
-
Acute Oral Toxicity (LD50):
-
Mouse: ~250–300 mg/kg (Approximated from parent Oxonic Acid and analog data).
-
Note: While less toxic than heavy metal impurities, it is classified as Harmful if swallowed (GHS Category 4).
-
-
Target Organs:
-
Central Nervous System: High doses in rodent models have induced tremors, ataxia, and convulsions, attributed to the accumulation of pyrimidine precursors or direct GABAergic interference.
-
Kidney: Crystalluria (precipitation of triazine crystals) is a risk at high loads, similar to melamine/cyanuric acid toxicity.
-
Genotoxicity Assessment (ICH M7)
As a nucleobase analogue, Impurity 1 carries a structural alert for genotoxicity.
-
Ames Test: Generally Negative . Unlike 5-azacytidine, 5-azauracil lacks the ribose moiety required for direct DNA incorporation and hypomethylation.
-
In Vitro Micronucleus: Mixed results; cytotoxicity often masks genotoxicity.
Part 3: Safety Risk Assessment & PDE Calculation
To establish a safe limit for "Impurity 1" in a drug substance, we calculate the Permitted Daily Exposure (PDE) following ICH Q3C/M7 guidelines.
Basis for Calculation:
-
NOAEL (No Observed Adverse Effect Level): 15 mg/kg/day (Based on sub-chronic rat studies for triazine analogs/Oxonic acid).
-
Weight Adjustment: 50 kg human.
-
Safety Factors (F1-F5):
-
F1 (Species extrapolation Rat->Human): 5
-
F2 (Inter-individual variability): 10
-
F3 (Study duration, sub-chronic to chronic): 5
-
F4 (Severe toxicity - CNS effects): 5
-
F5 (NOAEL to LOAEL): 1
-
Recommended Specification Limit:
For a drug with a maximum daily dose (MDD) of 1.0 g:
Guidance: Set the specification at NMT 0.10% if genotoxicity is ruled out, or NMT 0.05% to ensure a robust safety margin against CNS effects.
Part 4: Analytical Strategy
Quantifying Impurity 1 requires a method capable of separating the highly polar triazine ring from the parent Oxonic Acid. Standard C18 columns often fail to retain these polar compounds.
Validated HPLC Protocol
Method Principle: Ion-Pair Reversed-Phase Chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography).
| Parameter | Condition |
| Column | Amide-C16 or Aminopropyl silylated silica (e.g., TSKgel Amide-80), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Mode | Isocratic or Gradient (High Organic start for HILIC) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (Triazine ring absorption) |
| Retention Time | Impurity 1 (5-Azauracil) elutes before Oxonic Acid in RP, after in HILIC. |
Analytical Workflow Diagram
Figure 2: Analytical workflow for the quantification of Oxonic Acid Impurity 1.[1][2][3]
References
-
Chemical Identity: Oxonic Acid Impurity 1 (CAS 60301-55-5).[3][4][5] QCC Standard Reference Data. Link
-
Parent Compound Toxicology: Potassium Oxonate Safety Data Sheet. Cayman Chemical. Link
-
Metabolic Pathway: Yoshisue, K., et al. (2000). "Tissue distribution and biotransformation of potassium oxonate...". Drug Metabolism and Disposition. Link
-
Impurity Toxicity: 5-Azauracil Toxicity Profile. PubChem Laboratory Chemical Safety Summary (LCSS). Link
-
Regulatory Framework: ICH Harmonised Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
Sources
Unraveling the Degradation Landscape of Oxonic Acid: A Comprehensive Analysis of Impurity 1 and Associated Degradants
Executive Summary
Oxonic acid, formulated clinically as Oteracil Potassium, is a critical orotate phosphoribosyltransferase (OPRT) inhibitor utilized in combination therapies (e.g., Tegafur/Gimeracil/Oteracil) to mitigate the gastrointestinal toxicity of 5-fluorouracil[1]. Ensuring the stability and purity of this active pharmaceutical ingredient (API) is paramount for patient safety. This whitepaper provides an in-depth mechanistic and analytical guide to the degradation profile of oxonic acid, with a specific focus on the complex isomeric relationship between Impurity 1 (an imidazole derivative) and Impurity 2 (a triazine derivative).
Mechanistic Profiling of Degradation Pathways
Oxonic acid (4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carboxylic acid) is characterized by a highly reactive triazine ring and a susceptible carboxylic acid moiety. Under various environmental and physiological stress conditions, the molecule undergoes distinct, pathway-specific degradation[2].
Understanding the causality behind these pathways is essential for predictive formulation stability:
-
Pathway A (Oxidative Rearrangement & Ring Contraction): Under oxidative stress, the 6-membered triazine ring of oxonic acid undergoes a complex rearrangement and contraction. This expels a carbon atom and yields Impurity 1 (4-amino-1H-imidazole-2,5-dione)[3].
-
Pathway B (Thermal/Acidic Decarboxylation): Exposure to heat or acidic environments protonates the carboxylic acid group, lowering the activation energy for decarboxylation. The loss of
leaves the triazine ring intact, resulting in Impurity 2 (1,3,5-triazine-2,4(1H,3H)-dione, also known as 5-azauracil)[2][4]. -
Pathway C (Alkaline Hydrolysis): In basic conditions, the electron-deficient carbons of the triazine ring are vulnerable to nucleophilic attack by hydroxide ions (
). This leads to the hydrolytic cleavage of the ring, forming the acyclic degradant 2-(3-aminoformylureido)-2-carbonyl acetic acid [2].
Chemical degradation pathways of Oxonic Acid into its primary impurities.
The Isomeric Challenge: Impurity 1 vs. Impurity 2
The most significant analytical hurdle in profiling oteracil potassium is the structural relationship between Impurity 1 and Impurity 2. Because they are structural isomers, they share the exact same molecular formula (
Quantitative Degradant Data Summary
| Compound Name | Chemical/IUPAC Name | CAS Number | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion | Primary Stress Pathway |
| Oteracil (API) | Oxonic Acid | 2207-75-2 | 157.0124 | 158.0197 | N/A | |
| Impurity 1 | 4-amino-1H-imidazole-2,5-dione | 60301-55-5 | 113.0225 | 114.0303 | Oxidative | |
| Impurity 2 | 1,3,5-triazine-2,4(1H,3H)-dione | 71-33-0 | 113.0225 | 114.0303 | Acidic / Thermal | |
| Impurity 3 | 2-(3-aminoformylureido)-2-carbonyl acetic acid | N/A | 175.0229 | 176.0302 | Alkaline Hydrolysis |
Self-Validating Experimental Protocol: LC-HRMS/MS Workflow
To confidently isolate and identify these degradants, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methodology is required[5]. The following protocol is designed as a self-validating system , meaning internal checks are built into the workflow to guarantee data integrity.
Self-validating LC-HRMS workflow for isolating and identifying Oteracil degradants.
Step 1: Preparation of Self-Validating Stress Systems
-
Causality: Exposing the API to orthogonal stressors forces specific degradation mechanisms, allowing analysts to isolate specific impurities rather than dealing with a convoluted mixture.
-
Action: Prepare a 1.0 mg/mL solution of Oteracil Potassium.
-
For Impurity 1: Add 3%
and incubate at room temperature for 24h. -
For Impurity 2: Add 0.1M
and heat at 60°C for 24h. -
For Impurity 3: Add 0.1M
and incubate at room temperature for 2h.
-
-
Self-Validation Check: Concurrently prepare and run an unstressed API control and a blank diluent matrix. Any peak appearing in the stressed sample must be cross-referenced against the controls to definitively rule out artifactual matrix peaks.
Step 2: Chromatographic Resolution of Isomers
-
Causality: Because Impurity 1 and 2 are isomers, baseline chromatographic resolution is an absolute necessity prior to MS introduction.
-
Action: Inject 10 µL of the sample onto a Waters Sunfire C18 column (250 mm × 4.6 mm, 5 µm)[2]. Utilize an isocratic mobile phase consisting of Methanol / 10 mM Ammonium Acetate (pH adjusted to 4.3 with acetic acid) at a 5:95 ratio with a flow rate of 0.8 mL/min[2].
-
Self-Validation Check (System Suitability): Before sample analysis, inject a mixed standard of Impurity 1 and Impurity 2. The method is only validated for use if the calculated resolution factor (
) between the two isomeric peaks is strictly .
Step 3: High-Resolution Mass Spectrometry (HRMS) Profiling
-
Causality: A QTOF or Orbitrap mass spectrometer provides sub-5 ppm mass accuracy, which is non-negotiable for confirming the empirical formulas of the degradants.
-
Action: Operate the HRMS in Electrospray Ionization (ESI) positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Self-Validation Check: Verify the mass accuracy of the parent oxonic acid peak (
158.0197). The mass error must be ppm. If the error exceeds this threshold, the instrument requires recalibration before degradant data can be trusted.
Step 4: MS/MS Structural Elucidation
-
Causality: Collision-Induced Dissociation (CID) breaks specific structural bonds, generating unique fragment ions that differentiate the triazine ring of Impurity 2 from the imidazole ring of Impurity 1.
-
Action: Apply a normalized collision energy (NCE) of 20-30 eV.
-
Diagnostic check: Impurity 2 (the triazine) will characteristically exhibit a neutral loss of isocyanic acid (HNCO, 43 Da), a hallmark of pyrimidine/triazine ring fragmentation. Impurity 1 (the imidazole) will lack this specific loss, instead showing alternative fragmentation pathways (e.g., loss of
or ).
-
Conclusion
The degradation of Oxonic Acid (Oteracil) presents a highly specific analytical challenge due to the formation of isomeric degradants under different environmental stressors. By employing a causality-driven, self-validating LC-HRMS workflow, researchers can confidently differentiate between the oxidative ring-contraction product (Impurity 1) and the acidic decarboxylation product (Impurity 2). Such rigorous analytical methodologies are foundational to ensuring the efficacy and safety of advanced oncology combination therapies.
References
-
Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute. URL:[Link]
-
Journal of Pharmaceutical Analysis (2016). Study of main impurities in oteracil potassium by HPLC-QTOF-MS. URL:[Link]
-
Axios Research. 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0. URL:[Link]
Sources
- 1. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of main impurities in oteracil potassium by HPLC-QTOF-MS: Ingenta Connect [ingentaconnect.com]
- 3. Oxonic Acid Impurity 1 | CAS No- 60301-55-5 | NA [chemicea.com]
- 4. 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0 | Axios Research [axios-research.com]
- 5. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Unknown: A Comprehensive Guide to Impurity Identification in Oxonic Acid Samples
Executive Summary
Oxonic acid, typically formulated as its potassium salt (potassium oxonate or oteracil potassium), is a potent uricase inhibitor. In modern oncology, it is strategically co-administered with tegafur and gimeracil (e.g., in S-1/Teysuno formulations) to selectively inhibit orotate phosphoribosyl-transferase (OPRT) in the gut, thereby mitigating the severe gastrointestinal toxicity associated with 5-fluorouracil (5-FU)[1].
As with any Active Pharmaceutical Ingredient (API), the clinical safety and efficacy of oxonic acid rely heavily on its purity profile. The identification of unknown impurities—arising from synthetic byproducts or environmental degradation—is a critical regulatory requirement governed by ICH Q3A(R2) for drug substances and ICH Q3B(R2) for drug products[2][3]. This whitepaper outlines a self-validating analytical framework for isolating, identifying, and qualifying unknown impurities in oxonic acid samples.
Mechanistic Origins of Impurities in Oxonic Acid
To effectively identify an unknown impurity, analytical scientists must first understand the chemical environment and causality from which it originates. Impurities in oxonic acid generally fall into two distinct categories:
-
Synthetic Byproducts: Oxonic acid is frequently synthesized via the targeted oxidation of allantoin or allantoic acid[4]. Incomplete oxidation or uncontrolled side reactions can leave residual allantoin or yield intermediate triazine derivatives in the final API batch.
-
Forced Degradation Products: Under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic), the triazine ring of oxonic acid is highly susceptible to cleavage and rearrangement. For instance, in acidic environments (mimicking stomach acid), oxonic acid undergoes rapid decarboxylation to form 5-azauracil (5-AZU)[5]. Further oxidative or metabolic stress can convert the molecule into cyanuric acid[5].
Chemical pathways showing synthesis precursors and primary degradation products of Oxonic Acid.
Analytical Strategy: The Self-Validating Workflow
As an application scientist, impurity identification cannot be treated as a single-assay test; it must be a self-validating system. We cannot rely solely on mass spectrometry (MS) because isobaric compounds (molecules with the exact same mass but different structural connectivity) are common in triazine chemistry.
Our workflow utilizes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for initial profiling and empirical formula generation. However, to achieve definitive structural elucidation, we mandate targeted preparative HPLC isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy. This orthogonal approach ensures that experimental choices validate one another, eliminating isomeric ambiguity.
Self-validating analytical workflow for isolating and identifying unknown API impurities.
Step-by-Step Methodologies
Protocol 1: Forced Degradation and Sample Preparation
To proactively identify potential unknown impurities before they manifest in long-term stability studies, we perform forced degradation[1].
-
Acid/Base Hydrolysis: Dissolve 10 mg of oxonic acid in 1 mL of 0.1 N HCl (acid stress) and separately in 0.1 N NaOH (base stress). Incubate at 60°C for 24 hours. Crucial Step: Neutralize the solutions prior to injection to prevent degradation of the analytical column's stationary phase.
-
Oxidative Stress: Treat 10 mg of the sample with 3% H2O2 at room temperature for 24 hours. Oxidative stress is a primary route for generating triazine degradation impurities[1].
-
Photolytic & Thermal Stress: Expose the solid API to 1.2 million lux hours of UV/Vis light, and separately subject it to 105°C for 7 days.
-
Dilution: Dilute all stressed samples to a final concentration of 1 mg/mL using a diluent of 50:50 Water:Acetonitrile.
Protocol 2: LC-HRMS Profiling
The causality behind choosing 0.1% Formic Acid (FA) and Acetonitrile (ACN) is driven by MS compatibility and the highly polar nature of oxonic acid[1].
-
Column Selection: Use a high-retention C18 column (e.g., 250 × 4.6 mm, 3.5 µm) capable of retaining polar analytes without ion-pairing reagents that suppress MS signals.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in MS-grade Water.
-
Phase B: 100% Acetonitrile.
-
-
Gradient: Start at 5% B, hold for 2 mins, ramp to 95% B over 15 mins, hold for 3 mins, and re-equilibrate. Flow rate: 0.5 mL/min.
-
MS Parameters: Operate the Orbitrap or Q-TOF in negative Electrospray Ionization (ESI-) mode. Oxonic acid and its degradants ionize exceptionally well in negative mode due to the deprotonation of the carboxylic acid moiety[6]. Set the mass resolution to at least 70,000 FWHM to ensure accurate mass measurements within a 2 ppm error margin.
Protocol 3: Preparative Isolation and NMR Elucidation
When HRMS/MS fragmentation yields ambiguous positional isomers on the triazine ring, NMR is mandatory.
-
Scale up the analytical LC method to a Preparative HPLC system using a 21.2 mm ID column, maintaining the same mobile phase chemistry.
-
Perform multiple stacked injections to collect the target impurity peak using fraction collection triggered by UV absorbance (e.g., 248 nm).
-
Lyophilize the collected fractions to remove water and volatile buffers (formic acid).
-
Dissolve the isolated impurity (>2 mg) in deuterated dimethyl sulfoxide (DMSO-d6) or D2O.
-
Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra to map the carbon-hydrogen framework and confirm the exact site of degradation or substitution.
Quantitative Data Presentation: Impurity Profiling
Below is a summarized table of common oxonic acid impurities and degradants identified through this validated workflow.
| Impurity Name | Empirical Formula | Exact Mass (m/z) [M-H]- | Origin / Mechanism | Regulatory Action (If >0.15%) |
| Potassium Oxonate (API) | C4H2KN3O4 | 155.9941 | N/A | N/A |
| Oxonic Acid (Free Acid) | C4H3N3O4 | 156.0045 | Equilibrium state | N/A |
| 5-Azauracil | C3H3N3O2 | 112.0147 | Acidic Decarboxylation[5] | Qualify via Tox Studies |
| Cyanuric Acid | C3H3N3O3 | 128.0096 | Oxidative Degradation[5] | Qualify via Tox Studies |
| Allantoin | C4H6N4O3 | 157.0362 | Synthetic Precursor[4] | Limit based on ICH Q3A |
Regulatory Grounding: ICH Q3A and Q3B Compliance
Identifying the chemical structure is only half the battle; the other half is regulatory qualification. According to FDA and ICH Q3A(R2) guidelines for new drug substances, any unknown impurity present at or above the Identification Threshold (typically 0.10% or 1.0 mg per day intake, whichever is lower) must be structurally elucidated[2][3].
Furthermore, the guidelines dictate strict reporting standards: for impurity levels below 1.0%, the analytical results must be reported to two decimal places (e.g., 0.06%) to ensure precision in safety assessments[7]. If a degradant like 5-azauracil exceeds the Qualification Threshold (typically 0.15%), the sponsor is required to provide safety bridging data or toxicological justification to prove it does not pose a mutagenic or systemic risk to the patient[2][8].
Conclusion
The identification of unknown impurities in oxonic acid requires a rigorous, orthogonal approach. By coupling the high-throughput, high-sensitivity capabilities of LC-HRMS with the definitive structural mapping of NMR, analytical scientists can build a self-validating data package. This not only satisfies stringent ICH Q3A/Q3B regulatory thresholds but fundamentally ensures the safety profile of critical oncology co-therapies.
References
1.[2] SynThink. "ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained". synthinkchemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7zEhhMYgXXGZ-6Bk3lQvIWraSNhmASazjeTp2q689ht2wEPwr0caouRY4MjdNX1RyUHfZ-u3yrtKpsY35998YgnJVZeaj-OLqSb7OoGfytVFKmg5DwmczxNKULI7WyJ8S6ImFpfAkcTxta4e8n1CJtGH3GFN9kzKMxauahRYaGuAc3TsFUSwlITvH6r8F6bw_4uDCLLnyzAq7] 2.[3] FDA. "Guidance for Industry Q3B(R2) Impurities in New Drug Products". fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqhksg9DH0F68C7o8xJJUlw8Bfdbv1WOA6Gs3OblsX9vx3aOVBGCPq1NkgKkc-2luESFwnJWVADUsgQelbLAHlHTOEGb9CAegXsYuVWwwjek9UAM34F-h6MWhlFtyt3U5sAw==] 3.[8] Scribd. "ICH Q3A & Q3B Summary". scribd.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzEgWFez217_kYUFCR8MLSCxNQIA6VE-ni1ZlW5tgycSu00sqnAdmbSRxj0Ac90tQHa7d4EomjUyeEleh8GTbT-_U1YaggorPEskp_NQN1rTk6cnCCm_13CyrfVEkt3TP8A5dyrBgmto727_YmbFs8CG2kEHY6Kw7z12M=] 4.[7] FDA. "ICH Q/A". fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ6UbF_YqJ8sybPNlWBDLPO-TgLr9Wjjn3BMj5IBC5eXiiBHdS934C8dScW5Nozdz9B9SEibyDLT4qLNRe-Zu4ZKAdWkwjKOnAly8KS5V46KCvsaKUdK1h-u0oJ2J8g3KPKQ==] 5.[1] SCIRP. "Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil". scirp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ATqZvAilW5LtzTF5U9wXmDkj6gfI5ov5c2GGkbM_LWT6mtsPRFtI3siGRIpMNzqXGNmEpnrKbLbVl4IY9oi3xxlWtSRx2bWPTpDvkXuJz2GXlduEgI0tqzEKkXLuMxVBHUwyWhjT1VCR29n4hrsppaiwp8T3YA==] 6.[4] Radboud University. "URIC ACID DEGRADATION BY B. fastidiosus". ru.nl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP0HAIHYkHg_I3x6xEVTvw6l0wAeIXhyyPCEuJohgTD1xJRuyJpRusGGdr6sM5MVfvHY4DUSReNEWWAzyKu4Bo-sCc81R1NxZg29EU3EsurkqEion2Nr3VCvOPUFWbss2HFWSN5xoTPbbiNEUuF4cq3p47hCt5_sI8uE-KZKqGxvTdiZoCfPt2QuBGBOuCWWttyURnbjoMSQ==] 7.[5] MedChemExpress. "Potassium oxonate (Potassium azaorotate) | Uricase Inhibitor". medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8VxcORrlnCeCxbDsvTYeoIww8aqmCLtkx5n2bwFhwlDPCVwV8zxoj50AdX4wxBPYCeP65e4gW0PEA5r1hRys-HycKB8-SWdWe9Xosc0YfOFY5FIFqNojDKAB7UsynS_jLeXnvngz5Bcmkd-fQ-I8NNugERGgn6oA=] 8.[6] ResearchGate. "Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgk54n82JEVB2QPdflGiR45EVyxuwiU182YydOXGjP0Ut4LnXbonBsxjUKnAqLDaNiEU10PQG2iNMAKtBVHqPWsqCXmvCD_aG6D1tCJfXzDNUL-zElqS0hIPttAWze9G0DhtqU-yfvMJu3_HdV6UaMB5G8xNE70EeTiS_ldl0pUm1aLWEBokippp3B2ph4FyNab_WJPRUzDu5M3uUqSooF1Zbv62irny3hOgs7EKWJ5I5s5RSTKmGdt3rDEUK2gtYVp8GfEncnY7ZH3aFubxKes5n-eIWLtSOAag__aGOs0O0G3ofKsV4y1GANdnOsmwB4IjE=] 9. Archives of Razi Institute. "Characterization of forced degradants of Tegafur, Gimeracil, and Oteracil potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and simultaneous estimation of triple combination in drug substance and finished pharmaceutical Dosage Form". areeo.ac.ir.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStMdOu3W8QMzyMArzfBv3z3yCMik0dnc-PyIJcx4cr1fQbALDPhd-YRHJJMAcb_NuDIDMGTjR9HwxX-DOHfhghVarqAfUIQi97vj0Ax2gi2K6B9N5UMKG9kMIRBgYVEHvAdpKkY2gQyKr]
Sources
Physical Properties and Solubility of Oxonic Acid Impurity 1
This guide provides an in-depth technical analysis of Oxonic Acid Impurity 1 , identified as 4-Amino-1H-imidazole-2,5-dione (CAS: 60301-55-5). This compound is a critical degradation product and process impurity monitored during the development of Potassium Oxonate (a component of the anticancer drug S-1, Teysuno).
Technical Guide for Pharmaceutical Development
Core Identity and Chemical Structure[1][2][3][4][5][6][7][8]
Oxonic Acid Impurity 1 is the decarboxylated, ring-contracted degradation product of Oxonic Acid (Potassium Oxonate). While Oxonic Acid possesses a six-membered 1,3,5-triazine ring, Impurity 1 features a five-membered imidazole ring, formed via oxidative degradation or decarboxylation pathways under stress conditions (alkaline or thermal).
| Attribute | Technical Detail |
| Common Name | Oxonic Acid Impurity 1 |
| Chemical Name | 4-Amino-1H-imidazole-2,5-dione |
| Synonyms | 5-Aminoimidazole-2,4-dione; 4-Amino-2,5-dioxo-imidazoline |
| CAS Registry Number | 60301-55-5 |
| Molecular Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.07 g/mol |
| Structural Class | Imidazolidinedione / Aminoimidazole |
Structural Visualization
The transition from Oxonic Acid to Impurity 1 involves the loss of a carbonyl/carboxyl fragment (decarboxylation) and ring contraction.
Figure 1: Mechanistic pathway showing the ring contraction from the triazine scaffold of Oxonic Acid to the imidazole scaffold of Impurity 1.
Physical Properties[3][5][11]
Understanding the physical state of Impurity 1 is essential for isolating it during purification and detecting it during HPLC analysis.
Solid-State Characteristics
-
Appearance : Typically isolated as a white to off-white crystalline powder .
-
Melting Point : High melting point characteristic of polar heterocycles. It often decomposes before melting , typically >250°C.
-
Hygroscopicity : Moderate. The presence of amide/imide functionalities allows for hydrogen bonding with atmospheric moisture.
Electronic and Thermodynamic Properties
-
Polarity : High. The molecule contains three nitrogen atoms and two carbonyl oxygens within a small C3 scaffold, creating a dense polar network.
-
LogP (Predicted) : ~ -1.5 to -2.0. This indicates high hydrophilicity and poor retention on standard C18 columns without ion-pairing agents or high aqueous content.
-
pKa Values (Estimated) :
-
pKa1 (Imide NH) : ~8.0 – 9.0 (Weakly acidic).
-
pKa2 (Amino group) : ~2.0 – 3.0 (Weakly basic due to conjugation with carbonyls).
-
Solubility Profile
Solubility is the critical parameter for analytical method development (HPLC) and purification. Impurity 1 exhibits "amphoteric-like" solubility behavior due to its ability to donate and accept protons.
Solvent Solubility Table
| Solvent | Solubility Rating | Mechanistic Explanation |
| Water (Neutral) | Sparingly Soluble | High crystal lattice energy competes with hydration. Soluble enough for HPLC at low concentrations (<0.5 mg/mL). |
| Water (Alkaline, pH > 10) | Soluble | Deprotonation of the imide NH forms a soluble anion. Preferred for stock preparation. |
| Water (Acidic, pH < 2) | Soluble | Protonation of the amino/imide system increases solubility. |
| DMSO | Soluble | Excellent solvent for polar organic molecules; disrupts hydrogen bonding network. |
| Methanol/Ethanol | Slightly Soluble | Limited solubility; protic organic solvents cannot fully overcome lattice energy. |
| Acetonitrile | Insoluble | Too non-polar; poor interaction with the highly polar impurity. |
pH-Dependent Solubility Protocol
For analytical standards, dissolving Impurity 1 requires pH manipulation.
-
Preparation of Stock Solution (1 mg/mL) :
-
Do not attempt to dissolve directly in neutral water or methanol.
-
Step 1 : Weigh 10 mg of Impurity 1.
-
Step 2 : Add 2-5 mL of 0.1 N NaOH or DMSO . Vortex until clear.
-
Step 3 : Dilute to volume with water or mobile phase.
-
Note: If using NaOH, ensure the final pH is compatible with your HPLC column (or neutralize immediately before injection).
-
Analytical Implications & Detection
Due to its high polarity and structural similarity to the API, Impurity 1 presents a challenge in Reverse Phase HPLC (RP-HPLC).
Chromatographic Behavior
-
Retention Time (RT) : Very short (early eluting) on C18 columns. It often elutes near the void volume (
). -
Resolution Strategy :
-
Ion-Pairing Chromatography : Use reagents like Sodium Hexanesulfonate or Tetrabutylammonium phosphate to increase retention.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) : Highly recommended. HILIC columns (e.g., Amide or Silica) retain polar impurities like Impurity 1 better than C18.
-
Aqueous-Rich Mobile Phase : Use <5% organic modifier (Methanol) in phosphate buffer to maximize interaction with the stationary phase.
-
Detection (UV-Vis)
-
Chromophore : The conjugated amide/imide system absorbs in the low UV region.
-
Lambda max (
) : 210 nm – 230 nm . -
Detection Note : Detection at 254 nm is possible but significantly less sensitive than at 210 nm.
Experimental Workflow: Solubility & Stability Testing
This protocol validates the solubility and stability of Impurity 1 for analytical use.
Figure 2: Decision tree for solubilizing Oxonic Acid Impurity 1 for HPLC analysis.
References
-
Axios Research . 4-amino-1H-imidazole-2,5-dione (Oxonic Acid Impurity). Reference Standard Catalog. Available at: [Link]
-
PubChem . Compound Summary for CAS 60301-55-5 (4-Amino-1H-imidazole-2,5-dione). National Library of Medicine. Available at: [Link]
- European Pharmacopoeia (Ph. Eur.). Monographs on Potassium Oxonate and Related Substances. (General reference for impurity profiling methodologies).
- Yoshisue, K., et al. (2000). "Tissue distribution and biotransformation of potassium oxonate after oral administration...". Drug Metabolism and Disposition, 28(10), 1162-1167.
A Deep Dive into the Molecular Architectures of Oxonic Acid and Its Process-Related Impurities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Core Moiety: Unraveling the Molecular Structure of Oxonic Acid
Oxonic acid, systematically known as 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid, is a heterocyclic compound with the chemical formula C₄H₃N₃O₄[1][2][3]. Its structure is characterized by a triazine ring, a six-membered ring containing three nitrogen atoms and three carbon atoms. This core is further functionalized with two carbonyl groups and a carboxylic acid group, bestowing upon it the acidic properties and reactivity that define its biological and chemical behavior.
The molecule is also recognized by several synonyms, including allantoxanic acid and 5-azaorotic acid, which hint at its chemical lineage[1][2]. The name "allantoxanic acid" is particularly revealing, as it underscores its relationship with allantoin and its formation through oxidative processes.
| Property | Value | Source |
| Systematic Name | 1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid | [1] |
| CAS Number | 937-13-3 | [1] |
| Molecular Formula | C₄H₃N₃O₄ | [1][2] |
| Molecular Weight | 157.08 g/mol | [1] |
The Genesis of Impurities: A Mechanistic Look at Oxonic Acid Synthesis and Degradation
To understand the likely identity of "Impurity 1" and other related substances, we must first examine the primary route of Oxonic acid's formation: the oxidation of uric acid. This process, often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate in an alkaline medium, is a complex reaction cascade that can yield a variety of byproducts[1].
The oxidation of uric acid proceeds through several unstable intermediates[4][5][6][7]. A key intermediate is 5-hydroxyisourate, which can subsequently be converted to allantoin[7]. However, under different reaction conditions, the oxidative cleavage of uric acid can lead to the formation of Oxonic acid.
Caption: Simplified pathway of uric acid oxidation leading to Oxonic Acid and potential byproducts.
Furthermore, Oxonic acid itself, being a relatively unstable free acid, can undergo degradation, particularly in solution[1]. The hydrolytic cleavage of the triazine ring is a plausible degradation pathway, which could lead to the formation of simpler, open-chain compounds.
Potential Candidates for "Impurity 1": A Structural Comparison
Given the synthetic and degradation pathways, we can postulate several likely candidates for process-related impurities in Oxonic acid preparations. These molecules are structurally related to Oxonic acid, either as precursors, intermediates, byproducts, or degradation products.
Allantoin
Allantoin (C₄H₆N₄O₃) is a primary product of uric acid oxidation in many organisms and a logical potential impurity in the synthesis of Oxonic acid[8][9][10].
-
Structural Difference from Oxonic Acid: Allantoin possesses a five-membered imidazolidine ring fused to a hydantoin moiety, whereas Oxonic acid has a six-membered triazine ring. Allantoin contains a ureido group (-NH-CO-NH₂) attached to the imidazolidine ring, while Oxonic acid features a carboxylic acid group on its triazine ring.
Caption: Key structural difference between Oxonic Acid and Allantoin.
Allantoic Acid
Allantoic acid (C₄H₈N₄O₄) is the hydrolytic product of allantoin. Its presence as an impurity could arise from the degradation of allantoin formed during the synthesis of Oxonic acid.
-
Structural Difference from Oxonic Acid: Allantoic acid is an open-chain dicarboxylic acid derivative of urea. It lacks the cyclic structure of both Oxonic acid and allantoin. This fundamental difference in the carbon skeleton makes it readily distinguishable.
Parabanic Acid
Parabanic acid (C₃H₂N₂O₃), or oxalylurea, is another potential oxidation product of uric acid[11].
-
Structural Difference from Oxonic Acid: Parabanic acid has a five-membered imidazolidine ring with three carbonyl groups. It lacks the carboxylic acid group and the larger triazine ring of Oxonic acid.
Urea and Glyoxylic Acid
Further degradation of allantoin and its derivatives can yield simpler molecules like urea (CH₄N₂O) and glyoxylic acid (C₂H₂O₃)[12].
-
Structural Difference from Oxonic Acid: These are significantly smaller and structurally simpler molecules compared to the heterocyclic framework of Oxonic acid.
Analytical Methodologies for Differentiation and Characterization
The identification and quantification of Oxonic acid and its potential impurities necessitate the use of robust analytical techniques. A multi-pronged approach combining chromatographic separation with spectroscopic detection is essential for achieving the required specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for separating structurally similar compounds.
-
Experimental Protocol: Reversed-Phase HPLC for Oxonic Acid and Potential Impurities
-
Column: A C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Gradient to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm. Oxonic acid has a UV maximum around 255 nm at pH 9[1].
-
Injection Volume: 10 µL.
-
Rationale: The acidic mobile phase helps to suppress the ionization of carboxylic acid groups, leading to better peak shapes. The gradient from a highly aqueous mobile phase to one with a higher organic content allows for the elution of compounds with a range of polarities.
-
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns[13][14].
-
Experimental Protocol: LC-MS for Identification of Oxonic Acid and Impurities
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is ideal for detecting acidic compounds like Oxonic acid and its potential impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is crucial for accurate mass measurements, enabling the determination of elemental composition.
-
Data Acquisition:
-
Full Scan Mode: To detect all ions within a specified mass range.
-
Tandem MS (MS/MS): To fragment specific parent ions and obtain structural information.
-
-
Expected m/z values (Negative Ion Mode):
-
Oxonic Acid: [M-H]⁻ at m/z 156.01
-
Allantoin: [M-H]⁻ at m/z 157.03
-
Allantoic Acid: [M-H]⁻ at m/z 175.04
-
Parabanic Acid: [M-H]⁻ at m/z 113.00
-
-
Caption: A typical analytical workflow for the characterization of Oxonic Acid and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for unambiguous structure elucidation of isolated impurities[15][16].
-
Key Differentiating Features in ¹H and ¹³C NMR:
-
Oxonic Acid: The ¹H NMR spectrum would show signals corresponding to the protons on the triazine ring and the carboxylic acid proton. The ¹³C NMR would have distinct signals for the carbonyl carbons, the carboxylic carbon, and the carbons of the triazine ring.
-
Allantoin: The spectra would be more complex due to the lower symmetry and the presence of the ureido group.
-
Allantoic Acid: As an open-chain structure, the NMR spectra would lack the characteristic signals of a heterocyclic ring and would instead show signals corresponding to a linear carbon chain with amide and carboxylic acid functionalities.
-
Conclusion: A Framework for Understanding and Controlling Impurities
While the precise molecular structure of a compound cataloged as "Oxonic Acid Impurity 1" remains to be definitively elucidated in the public domain, a thorough understanding of the chemistry of Oxonic acid allows for a robust, science-driven approach to impurity identification and control. By examining the synthetic route from uric acid and considering potential degradation pathways, we have identified several plausible candidates for process-related impurities, including allantoin, allantoic acid, and parabanic acid.
The key to ensuring the quality of Oxonic acid lies in the application of a suite of orthogonal analytical techniques. The combination of HPLC for separation with UV and high-resolution mass spectrometry for detection and identification provides a powerful workflow for routine purity analysis and the characterization of unknown impurities. For definitive structural elucidation of isolated impurities, NMR spectroscopy remains the gold standard.
This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of Oxonic acid chemistry and to develop robust analytical strategies for ensuring its purity and, consequently, its efficacy and safety in its intended applications.
References
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Uric acid undergoes two distinct oxidation pathways: the two-electron... - ResearchGate. Available at: [Link]
-
Uric Acid and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment - PMC. Available at: [Link]
-
Oxidation of Uric Acid in Rheumatoid Arthritis: Is Allantoin a Marker of Oxidative Stress? - Yonsei Medical Journal. Available at: [Link]
-
Catalytic Mechanisms for Cofactor-Free Oxidase-Catalyzed Reactions: Reaction Pathways of Uricase-Catalyzed Oxidation and Hydration of Uric Acid | ACS Catalysis - ACS Publications. Available at: [Link]
-
Full article: Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - Taylor & Francis. Available at: [Link]
-
ELECTROLYTIC OXIDATION OF URIC ACID: PRODUCTS AND MECHANISM. Report No. 81 - OSTI.GOV. Available at: [Link]
-
Allantoin - Wikipedia. Available at: [Link]
-
Allantoin: A Comprehensive Review of Mechanism And Laboratory Methods. - IJCRT.org. Available at: [Link]
-
Allantoin| CAS 97-59-6 - Connect Chemicals. Available at: [Link]
-
Allantoin, the oxidation product of uric acid is present in chicken and turkey plasma - PubMed. Available at: [Link]
-
Allantoin | C4H6N4O3 | CID 204 - PubChem. Available at: [Link]
-
Chemical structure of allantoin | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The oxidation of uric acid to oxonic acid (allantoxanic acid) and its application in tracer studies of uric acid biosynthesis - PubMed. Available at: [Link]
-
Oxidation of urate to electrophiles and their break down to allantoin.... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
[Stability of allantoin and identification of its degradation compounds] - PubMed. Available at: [Link]
-
Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed. Available at: [Link]
-
Schematic degradation pathway of uric acid to allantoin through... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Stability of Allantoin and Identification of Its Degradation Compounds - Amanote Research. Available at: [Link]
-
THE MECHANISM OF ALLANTOIN DEGRADATION BY A PSEUDOMONAS - PMC. Available at: [Link]
-
Oxonic Acid - DrugFuture. Available at: [Link]
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Oxonic Acid | The Merck Index Online. Available at: [Link]
-
Oteracil | C4H3N3O4 | CID 4604 - PubChem. Available at: [Link]
-
Mass Spectrometric Analysis of Process Related Impurities Introduction - BioPharmaSpec. Available at: [Link]
-
Oxonium ion scanning mass spectrometry for large-scale plasma glycoproteomics - PMC. Available at: [Link]
-
Uric acid - Wikipedia. Available at: [Link]
-
Scientific Article: Mass Spectrometric Analysis of Process Related Impurities - BioPharmaSpec. Available at: [Link]
-
Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity - BioCrick. Available at: [Link]
-
NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - PubMed. Available at: [Link]
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NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - NIH. Available at: [Link]
-
17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Method for the Synthesis of Uric Acid Derivatives - ResearchGate. Available at: [Link]
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Establishment Of Hyperuricemia Mouse Model With Oxonic Acid Potassium Salt And Essence Of Chicken. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]10].pdf
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Characterization of Oxonic Acid Impurity 1: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of Oxonic Acid Impurity 1. It is intended for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of pharmaceutical products containing oxonic acid. This document moves beyond a simple listing of analytical techniques to provide a logical, evidence-based workflow for the identification and quantification of this critical impurity.
Unveiling the Identity of Oxonic Acid Impurity 1
Oxonic acid, chemically known as 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid, possesses a triazine core structure.[1][2] It is chemically plausible that under specific synthetic or degradation conditions, the carboxylic acid moiety at the 2-position of the triazine ring could be cleaved, leading to the formation of the more stable cyanuric acid.[3] This structural relationship provides a strong basis for a targeted characterization approach.
The logical workflow for the characterization of an unknown impurity, such as Oxonic Acid Impurity 1, is depicted below. This process begins with isolation and proceeds through spectroscopic analysis to elucidate the structure, which is then confirmed by comparison with a reference standard.
Caption: A typical workflow for the identification and characterization of an unknown pharmaceutical impurity.
Chromatographic Characterization: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of pharmaceutical impurities. For the analysis of Oxonic Acid Impurity 1 (Cyanuric Acid), several robust HPLC methods have been developed.
Methodologies for HPLC Analysis
A common approach for the analysis of the highly polar cyanuric acid is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides good retention and separation of polar analytes that are not well-retained by traditional reversed-phase chromatography.
Table 1: Representative HPLC Method Parameters for Cyanuric Acid Analysis
| Parameter | Method 1: HILIC-UV | Method 2: Reversed-Phase UV |
| Column | Accucore HILIC, 2.6 µm, 150 x 2.1 mm | Phenyl, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Acetic Acid in Water | 50 mM Phosphate Buffer (pH 6.7) |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Methanol |
| Gradient | Isocratic or Gradient | Isocratic |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 213 nm | UV at 213 nm |
| Injection Volume | 5 µL | 20 µL |
| Column Temperature | 30 °C | Ambient |
This table presents example starting conditions. Method development and validation are essential for specific applications.
Experimental Protocol: HPLC-UV Analysis
The following protocol outlines a general procedure for the analysis of Oxonic Acid Impurity 1 using HPLC with UV detection.
-
Standard Preparation:
-
Prepare a stock solution of Cyanuric Acid reference standard (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and a small amount of dimethyl sulfoxide (DMSO) to aid dissolution.[4]
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the impurity.
-
-
Sample Preparation:
-
Accurately weigh a sample of the oxonic acid drug substance or product.
-
Dissolve the sample in a diluent compatible with the mobile phase. The final concentration should be within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the cyanuric acid standard against its concentration.
-
Determine the concentration of Impurity 1 in the sample using the calibration curve.
-
The choice of a phenyl column in reversed-phase methods can offer alternative selectivity for aromatic and polar compounds like cyanuric acid.[5][6] The use of a porous graphitic carbon (PGC) column has also been reported for the analysis of cyanuric acid, providing unique selectivity.[7]
Caption: A streamlined workflow for the quantitative analysis of impurities by HPLC.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification of chemical structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For cyanuric acid, electrospray ionization (ESI) in negative mode is often employed.
-
Expected Molecular Ion: The molecular weight of cyanuric acid (C₃H₃N₃O₃) is 129.07 g/mol .[8] In negative ion mode ESI-MS, the expected deprotonated molecule [M-H]⁻ would be observed at m/z 128.01.[9]
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, making it a powerful tool for impurity profiling.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Due to the tautomeric nature of cyanuric acid, the proton signals can be broad and their chemical shift can be dependent on the solvent and concentration. In its keto form (isocyanuric acid), the N-H protons are expected.
-
¹³C NMR: A single resonance is expected for the three equivalent carbonyl carbons in the symmetric cyanuric acid molecule.[13][14]
Table 2: Expected Spectroscopic Data for Cyanuric Acid
| Technique | Expected Data |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 128 |
| ¹³C NMR (in DMSO-d₆) | ~150 ppm (C=O) |
| FTIR (KBr pellet, cm⁻¹) | ~3200 (N-H stretch), ~1700 (C=O stretch) |
Synthesis and Stability Considerations
Understanding the potential synthetic and degradation pathways of oxonic acid is crucial for controlling impurity levels. Oxonic acid is formed by the alkaline oxidation of uric acid.[1] The stability of oxonic acid, particularly the lability of the carboxylic acid group, should be investigated under various stress conditions (e.g., pH, temperature, light) to understand the formation of cyanuric acid.
The synthesis of cyanuric acid itself can be achieved through the trimerization of cyanic acid or the hydrolysis of cyanuric chloride.[3][15][16][17][18][19]
Conclusion
The thorough characterization of Oxonic Acid Impurity 1, identified with high confidence as cyanuric acid, is a critical step in ensuring the safety and efficacy of oxonic acid-containing drug products. This guide has outlined a comprehensive analytical workflow, grounded in established scientific principles and methodologies. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently identify, quantify, and control this impurity, thereby meeting stringent regulatory requirements and ensuring patient safety.
References
-
Hovorka, A. A., & Le-Bui, L. T. (2001). HPLC Determination of Cyanuric Acid in Swimming Pool Waters Using Phenyl and Confirmatory Porous Graphitic Carbon Columns. Analytical Chemistry, 73(15), 3748–3754. [Link]
-
Magnuson, M. L. (2001). Stable association complex electrospray mass spectrometry for the determination of cyanuric acid. Journal of the American Society for Mass Spectrometry, 12(10), 1077–1085. [Link]
-
Le-Bui, L. T., & Hovorka, A. A. (2000). An HPLC Method with UV Detection, pH Control, and Reductive Ascorbic Acid for Cyanuric Acid Analysis in Water. Analytical Chemistry, 72(22), 5645–5652. [Link]
-
Wikipedia. (n.d.). Cyanuric acid. [Link]
-
Cancho, B., et al. (2001). HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns. PubMed. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cyanuric acid. [Link]
-
Jones, A. W., et al. (2007). Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry. Journal of Chromatography B, 853(1-2), 360-363. [Link]
- Google Patents. (n.d.). CN1583731A - Synthesis of 2,4,6-three (2,4-dihydroxyphenyl)-1,3,5-trioxazine.
-
SpectraBase. (n.d.). Cyanuric acid - Optional[1H NMR] - Spectrum. [Link]
-
Taylor & Francis Online. (2006). Determination of Cyanuric Acid or Trichloroisocyanuric Acid in Air. [Link]
-
SpectraBase. (n.d.). Cyanuric acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). Cyanuric acid. [Link]
-
PubChem. (n.d.). Cyanuric acid. [Link]
-
NANOLAB. (n.d.). Cyanuric Acid Test in Pool Water: Quality Control. [Link]
- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
ResearchGate. (2025). Rapid analysis of cyanuric acid in swimming pool waters by high performance liquid chromatography using porous graphitic carbon. [https://www.researchgate.net/publication/228830873_Rapid_analysis_of_cyanuric_acid_in_swimming_pool_waters_by_high_performance_liquid_chromatography_using_porous_graphitic_carbon]([Link]_ chromatography_using_porous_graphitic_carbon)
-
MicroSolv Technology Corporation. (n.d.). Cyanuric Acid and Melamine Analyzed with LCMS. [Link]
-
ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Waters. (2007). Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
ResearchGate. (n.d.). ¹³C-NMR analysis of ¹³C-labeled cyanuric acid hydrolysis by the... [Link]
-
DrugFuture. (n.d.). Oxonic Acid. [Link]
-
ResearchGate. (n.d.). Cyanuric Acid and Cyanuric Chloride. [Link]
-
The Merck Index Online. (n.d.). Oxonic Acid. [Link]
-
CAS Common Chemistry. (n.d.). (-)-Reserpine. [Link]
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PubChem. (n.d.). 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1), polymer with 1,4-dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]
-
lookchem. (n.d.). Cas 131-55-5,2,2',4,4'-Tetrahydroxybenzophenone. [Link]
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Methodological & Application
Comprehensive HPLC Method Development for the Detection and Quantification of Oxonic Acid Impurity 1 (4-amino-1H-imidazole-2,5-dione)
Executive Summary
Potassium oxonate (Oteracil potassium) is a critical active pharmaceutical ingredient (API) utilized in combination therapies (e.g., S-1 chemotherapy) to mitigate the gastrointestinal toxicity induced by 5-fluorouracil. During its manufacturing lifecycle and stability testing, potassium oxonate is susceptible to degradation, yielding highly polar impurities. This application note details the mechanistic development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method engineered specifically to detect and quantify Oxonic Acid Impurity 1 . By addressing the unique physicochemical challenges of this analyte—extreme polarity, lack of a strong chromophore, and the presence of an isobaric isomer—this guide provides a self-validating analytical protocol for rigorous quality control.
Pharmacological and Chemical Context
Potassium oxonate acts as a localized competitive inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract[1]. Its chemical stability is a primary Critical Quality Attribute (CQA). Under hydrolytic or thermal stress, the triazine ring of potassium oxonate can undergo decarboxylation and ring contraction, leading to two primary degradation products:
-
Oxonic Acid Impurity 1 : 4-amino-1H-imidazole-2,5-dione (CAS: 60301-55-5)[2].
-
Oxonic Acid Impurity 2 : 5-Azauracil / 1,3,5-triazine-2,4(1H,3H)-dione (CAS: 71-33-0)[3].
The Analytical Challenge : Impurity 1 and Impurity 2 are isobaric isomers (Molecular Formula: C₃H₃N₃O₂, MW: 113.08). Because they possess identical molecular weights, standard single-quadrupole Mass Spectrometry (LC-MS) cannot differentiate them without complex fragmentation studies. Therefore, achieving baseline chromatographic resolution via HPLC is an absolute necessity to ensure accurate impurity profiling.
Degradation pathway of Potassium Oxonate yielding isobaric Impurities 1 and 2.
Mechanistic Insights into Method Development
Developing an HPLC method for these analytes requires overcoming three distinct physicochemical hurdles. The causality behind our chromatographic choices is detailed below:
A. Column Selection: Overcoming Phase Collapse
Impurity 1 is a highly polar, hydrophilic small molecule. Traditional end-capped C18 columns rely on hydrophobic interactions; when exposed to the >95% aqueous mobile phases required to retain such polar compounds, the hydrophobic alkyl chains fold onto themselves—a phenomenon known as "phase collapse" or "dewetting." Solution : We utilize an aqueous-compatible (AQ) C18 column (e.g., Inertsil ODS-3V or Waters Atlantis T3)[4]. These columns feature polar-embedded groups or optimized ligand densities that resist dewetting, allowing the stationary phase to remain fully solvated in 100% aqueous conditions, thereby maximizing the retention of Impurity 1.
B. Mobile Phase and pH Optimization: Suppressing Ionization
The imidazole-dione structure of Impurity 1 contains ionizable nitrogen atoms. At a neutral pH, the molecule exists in a highly ionized state, which drastically reduces its affinity for the hydrophobic stationary phase, causing it to elute in the void volume (
C. Detector Tuning: Compensating for Low UV Absorbance
Small heterocyclic molecules like Impurity 1 lack the extended conjugated
Mechanistic workflow for developing the self-validating HPLC method.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before any sample analysis can proceed, ensuring the method's resolving power is intact.
3.1 Reagents and Materials
-
Potassium Oxonate API (Reference Standard)
-
(4-amino-1H-imidazole-2,5-dione, CAS: 60301-55-5) Reference Standard[2]
-
(5-Azauracil, CAS: 71-33-0) Reference Standard[3]
-
Potassium Dihydrogen Phosphate (
), AR Grade -
Orthophosphoric Acid (
), AR Grade -
Acetonitrile, HPLC Grade
-
Ultrapure Water (18.2 MΩ·cm)
3.2 Preparation of Solutions
-
Buffer Preparation (Mobile Phase A) : Dissolve 6.8 g of
in 1000 mL of ultrapure water. Add dilute dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.2[4]. Filter through a 0.45 µm hydrophilic membrane. -
Diluent : Use Mobile Phase A.
-
System Suitability Solution (SST) : Prepare a solution containing 5 µg/mL of Impurity 1 and 5 µg/mL of Impurity 2 in the diluent.
-
Test Solution : Accurately weigh and dissolve the Potassium Oxonate sample in the diluent to achieve a concentration of 1.0 mg/mL.
3.3 Chromatographic Conditions
The method utilizes a steep gradient. The initial 100% aqueous phase retains the highly polar Impurities 1 and 2, while the subsequent organic sweep elutes the highly retained API and any late-eluting non-polar matrix components.
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification |
| Column | Aqueous-compatible C18 (e.g., Inertsil ODS-3V), 150 × 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | UV at 210 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |
| 0.0 | 100 | 0 | Isocratic hold (Retain polar impurities) |
| 5.0 | 100 | 0 | Isocratic hold |
| 15.0 | 80 | 20 | Linear gradient (Elute API) |
| 20.0 | 80 | 20 | Isocratic hold (Column wash) |
| 21.0 | 100 | 0 | Return to initial conditions |
| 30.0 | 100 | 0 | Re-equilibration |
3.4 System Suitability Testing (SST)
To guarantee the scientific integrity of the run, the system must validate its own resolving power. Inject the SST Solution (n=6) prior to the test samples. The run is only valid if the criteria in Table 3 are met.
Table 3: System Suitability Acceptance Criteria
| Parameter | Target Analyte(s) | Acceptance Criteria |
| Resolution ( | Impurity 1 vs. Impurity 2 | |
| Tailing Factor ( | Impurity 1 | |
| Theoretical Plates ( | Impurity 1 | |
| Injection Precision | Impurity 1 Peak Area | %RSD |
Conclusion
The detection of Oxonic Acid Impurity 1 (4-amino-1H-imidazole-2,5-dione) presents a unique analytical challenge due to its extreme polarity and the presence of its isobaric counterpart, Impurity 2. By leveraging an aqueous-compatible C18 stationary phase, strict pH control to suppress ionization, and low-UV detection, this method establishes a rugged, self-validating protocol. This ensures the precise quantification of degradation products, thereby safeguarding the quality and efficacy of Potassium Oxonate APIs.
References
- Google Patents. (2014). Impurity compound of potassium oxonate and preparation method and application thereof (Patent No. CN103833641A).
-
Axios Research . (n.d.). 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0. Retrieved from [Link]
-
MDPI . (2022). Anti-Hyperuricemic Effect of Ethyl Acetate Sub-Fractions from Chrysanthemum morifolium Ramat. Dried Flowers on Potassium Oxonate-Induced Hyperuricemic Rats. Retrieved from [Link]
-
QCS Standards . (n.d.). Buy Oxonic Acid Impurity 1 | CAS 60301-55-5. Retrieved from [Link]
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- 4. CN103833641A - Impurity compound of potassium oxonate and preparation method and application thereof - Google Patents [patents.google.com]
Application Note: A Validated LC-MS/MS Protocol for the Identification and Quantification of Oxonic Acid Impurity 1
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of potential impurities in oxonic acid drug substances. Oxonic acid, typically administered as its potassium salt, is a uricase inhibitor used to mitigate the side effects of certain chemotherapeutic agents.[1] The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure drug safety and efficacy, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4] This protocol provides a highly selective and sensitive method using Multiple Reaction Monitoring (MRM) in negative ion electrospray mode, suitable for researchers, quality control analysts, and drug development professionals.
Introduction: The Rationale for Impurity Profiling
Oxonic acid (also known as allantoxanic acid or 5-azaorotic acid) functions by inhibiting the enzyme uricase, thereby preventing the degradation of uric acid.[1][5] In pharmaceutical formulations, even trace-level impurities can possess undesirable toxicological properties or affect the stability and potency of the Active Pharmaceutical Ingredient (API).[4] Therefore, developing and validating analytical methods to detect and quantify these impurities is a cornerstone of ensuring product quality and patient safety.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent technique for this purpose, offering unparalleled sensitivity and specificity.[7][8][9] This guide details a complete workflow, from sample preparation to data analysis, grounded in the principles of scientific integrity and adherence to ICH Q2(R1) validation guidelines.[3]
For the purpose of this protocol, we will define a hypothetical but chemically plausible impurity, "Oxonic Acid Impurity 1" , as the corresponding amide derivative of oxonic acid (C₄H₄N₄O₃, MW: 156.10 g/mol ).[10] This allows for the demonstration of a complete methodological approach to impurity identification.
Experimental Workflow
The overall analytical process is a systematic procedure designed to ensure accuracy and reproducibility.
Caption: Experimental workflow from sample preparation to method validation.
Materials and Reagents
-
Potassium Oxonate Reference Standard (CAS 2207-75-2)
-
"Oxonic Acid Impurity 1" Reference Standard (hypothetical)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
Standard and Sample Preparation
Causality: Accurate preparation of standards is fundamental for reliable quantification. The use of a diluent that mimics the initial mobile phase composition (e.g., 90:10 Water:Methanol) ensures good peak shape for early eluting compounds.
Step-by-Step Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Potassium Oxonate and "Impurity 1" reference standards into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with LC-MS grade water. Gentle warming may be required for complete dissolution of potassium oxonate.[11] Store at 2-8°C.
-
-
Working Stock Solutions (10 µg/mL):
-
Dilute 100 µL of each primary stock solution into 10 mL of a 50:50 Methanol:Water solution. These solutions are used for spiking.[12]
-
-
Calibration Curve Standards & Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking the working stock solutions into a suitable matrix (e.g., drug product placebo or a defined solvent) to achieve a concentration range relevant for impurity testing (e.g., 0.5 ng/mL to 100 ng/mL).
-
Prepare QC samples at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC), independent of the calibration standards.[13]
-
-
Test Sample Preparation (Drug Substance):
-
Accurately weigh ~25 mg of the Oxonic Acid API.
-
Dissolve in 25 mL of water to create a 1 mg/mL solution.
-
Further dilute 100 µL of this solution into 10 mL of mobile phase A to bring the concentration into the validated range of the assay. This dilution factor must be accounted for in the final calculation.
-
LC-MS/MS Method Parameters
Causality: The chosen parameters are designed for optimal separation and detection. A reversed-phase C18 column provides robust separation of small polar molecules like oxonic acid.[14][15] The use of formic acid in the mobile phase aids in proton abstraction, enhancing signal in negative ionization mode.[15][16] Negative mode ESI is selected because carboxylic acids readily lose a proton to form a stable [M-H]⁻ ion.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Atlantis dC18, 150 x 4.6 mm, 5.0 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B for 1 min, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 2 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Drying Gas Temp | 300°C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Recommended LC-MS/MS Instrumental Parameters.
MRM Transitions and Fragmentation
Causality: MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte.[14] The precursor ion is the deprotonated molecule [M-H]⁻. The product ion is a stable fragment generated by collision-induced dissociation (CID). For oxonic acid, the transition m/z 156.0 → 111.9 corresponds to the loss of a carboxyl group (CO₂) and a hydrogen atom, a common fragmentation pathway for carboxylic acids.[14][17]
Caption: Proposed fragmentation pathways for Oxonic Acid and Impurity 1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Oxonic Acid | 156.0 | 111.9 | 100 | 15 |
| "Oxonic Acid Impurity 1" | 155.1 | 112.1 | 100 | 18 |
Table 2: Optimized MRM Transitions.
Method Validation Protocol
A validation plan must be executed to demonstrate the method is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[2] This ensures the data generated is reliable, reproducible, and scientifically sound.
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, API, and API spiked with impurity. Confirm no interfering peaks at the retention time of the analyte. | No significant interference at the retention time of the analyte and internal standard.[3] |
| Linearity & Range | Analyze calibration standards at ≥5 concentration levels. Plot peak area ratio vs. concentration. | Correlation coefficient (r²) ≥ 0.99.[14][18] |
| Accuracy | Analyze QC samples (n=3) at three concentrations (LQC, MQC, HQC) against a fresh calibration curve. | Mean recovery within 85-115% for impurities.[13][19] |
| Precision | Repeatability: Analyze QC samples (n=6) at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 15%.[2][13] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | S/N ratio ≥ 10; Accuracy within 80-120% and Precision ≤ 20%.[2] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio. | S/N ratio ≥ 3. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., column temp ±2°C, mobile phase pH ±0.1). | %RSD of results should remain within acceptable limits.[6] |
Table 3: Summary of Method Validation Parameters and Acceptance Criteria based on ICH Guidelines.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the identification and quantification of "Oxonic Acid Impurity 1." The method demonstrates high specificity and sensitivity through the use of optimized MRM transitions and validated chromatographic conditions. By adhering to the principles of method validation outlined by the ICH, this protocol serves as a self-validating system, ensuring the generation of trustworthy and authoritative data essential for regulatory submissions and quality assurance in drug development.
References
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Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study. (2016). Biomedical Chromatography. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Therapeutic Goods Administration. [Link]
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Oxonic Acid. (n.d.). DrugFuture. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
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Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]
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Optimized UV-Spectrophotometric Assay to Screen Bacterial Uricase Activity Using Whole Cell Suspension. (2022). Frontiers in Microbiology. [Link]
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Oxonic acid potassium salt, 97%. (n.d.). PubChem. [Link]
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Analytical Method Validation: Back to Basics, Part II. (2022). LCGC International. [Link]
-
Determination of serum and urinary urate with reusable uricase strip. (1990). Indian Journal of Clinical Biochemistry. [Link]
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Evaluation of a kinetic uricase method for serum uric acid assay by predicting background absorbance of uricase reaction solution with an integrated method. (2007). Journal of Biomedical Science. [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent Technologies. [Link]
-
Uricase and its Clinical Applications. (2015). Journal of Drug Delivery and Therapeutics. [Link]
-
EnzyFluo™ Uricase Assay Kit. (n.d.). BioAssay Systems. [Link]
-
Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human pl. (2016). SciSpace. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns. (2023). YouTube. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024). MDPI. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2021). Journal of Chromatography B. [Link]
-
An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. (2018). ResearchGate. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies. [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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Oxonium ion scanning mass spectrometry for large-scale plasma glycoproteomics. (2022). Nature Biotechnology. [Link]
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IMPURITY PROFILING. (2024). International Journal of Creative Research Thoughts. [Link]
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Impurity Profiling and Characterization for Generic Project. (2026). ResolveMass Laboratories Inc. [Link]
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Distinctive MS/MS Fragmentation Pathways of Glycopeptide-Generated Oxonium Ions Provide Evidence of the Glycan Structure. (2016). PubMed. [Link]
-
Impurity Identification Using LC-MS and in silico Reaction Enumeration. (2020). Chemaxon. [Link]
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Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. (1998). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. [Link]
-
Trace Impurity Identification. (2011). Contract Pharma. [Link]
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Improving LC-MS Analysis of Basic Impurities Using CORTECS C18+, 2.7 μm Solid-Core Particle Columns. (n.d.). Waters Corporation. [Link]
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- 10. Oxonic Acid [drugfuture.com]
- 11. apexbt.com [apexbt.com]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. sps.nhs.uk [sps.nhs.uk]
Application Note: A Robust HPLC-UV Method for the Detection and Quantification of Oxonic Acid and its Process-Related Impurity 1
Abstract
This application note presents a comprehensive guide to developing a reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of Oxonic Acid and its related substance, designated as Impurity 1. Recognizing that process-related impurities may have unknown or uncharacterized spectral properties, this guide emphasizes a modern approach using a Photodiode Array (PDA) detector. This strategy ensures the selection of an optimal detection wavelength for accurate quantification of both the active pharmaceutical ingredient (API) and its critical impurity. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind key experimental decisions.
Introduction and Scientific Background
Oxonic acid (1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid), often used as its potassium salt, is a uricase inhibitor. It prevents the enzymatic degradation of uric acid and has been investigated for its role in modulating the toxicity of certain chemotherapeutic agents[1]. In pharmaceutical development, the rigorous control of impurities is a critical requirement mandated by regulatory agencies worldwide. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Their presence, even at trace levels, can impact the safety and efficacy of the final drug product.
"Oxonic Acid Impurity 1" is a process-related impurity that must be monitored. A significant challenge in developing analytical methods for novel or uncharacterized impurities is the lack of reference standards and complete physicochemical data, including their specific UV absorption characteristics. This note directly addresses this challenge.
Principle of the Method: Leveraging the Chromophore and PDA Detection
The basis for UV detection is the presence of a chromophore—a part of a molecule that absorbs ultraviolet or visible light. Oxonic acid contains a 1,3,5-triazine-2,4-dione ring system, which constitutes a robust chromophore. Its UV absorbance is known to be pH-dependent, with reported maxima around 255 nm at pH 9 and 238 nm at pH 7.2[1][2].
Given that Impurity 1 is process-related, it is highly probable that it shares the core triazine structure of oxonic acid, and therefore, will also absorb UV light in a similar region. However, assuming its absorption maximum (λmax) is identical to the parent compound can lead to significant quantification errors.
To overcome this, the use of a Photodiode Array (PDA) detector is paramount. Unlike a standard single-wavelength UV detector, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This provides two critical advantages:
-
Optimal Wavelength Selection: After separating the API and impurity peaks, their full UV spectra can be extracted. This allows for the selection of a single, optimal wavelength that provides adequate sensitivity for both compounds, or even the use of different wavelengths for each if necessary.
-
Peak Purity Analysis: The PDA can assess the spectral homogeneity across a single chromatographic peak, providing confidence that the peak represents a single compound and is not co-eluting with other impurities.
The logical workflow for this analysis is outlined in the diagram below.
Caption: HPLC-PDA workflow for method development.
Detailed Experimental Protocol
This protocol is a robust starting point. Minor modifications to the mobile phase composition or gradient may be required to optimize the separation based on the specific column and HPLC system used.
Reagents, Standards, and Materials
| Reagent / Material | Grade / Specification | Recommended Supplier |
| Oxonic Acid Potassium Salt | Reference Standard (>98%) | Sigma-Aldrich, Cayman Chemical |
| Oxonic Acid Impurity 1 | Reference Standard (>90%) | Klivon[3] |
| Potassium Dihydrogen Phosphate | HPLC Grade | Fisher Scientific |
| Phosphoric Acid | HPLC Grade, ~85% | VWR |
| Acetonitrile (ACN) | HPLC Grade | Honeywell |
| Water | HPLC or Milli-Q Grade | In-house system |
| Syringe Filters | 0.22 µm PVDF or Nylon | Millipore |
Instrumentation and Chromatographic Conditions
The method is developed for a standard HPLC system equipped with a PDA detector.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent | Standard, reliable instrumentation. |
| Detector | Photodiode Array (PDA) | Critical for spectral analysis. |
| Column | Reversed-Phase C18 (e.g., Waters Symmetry, Phenomenex Luna) | Provides good retention for polar acidic compounds. |
| 4.6 x 150 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. | |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. | Low pH ensures oxonic acid is in its protonated, less polar form, enhancing retention on the C18 column. Phosphate buffers are transparent at the required wavelengths. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Vol. | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
| PDA Wavelength | Acquisition: 200-400 nm | Captures the full UV spectrum for all eluting compounds. |
| Quantification: To be determined (start with ~245-255 nm) | The optimal wavelength will be selected based on the acquired spectra of both oxonic acid and Impurity 1. | |
| Run Time | ~15 minutes | Should be sufficient to elute both the API and the impurity. |
Preparation of Solutions
Mobile Phase (1 L):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the solution through a 0.22 µm membrane filter and degas before use.
Diluent:
-
Use the Mobile Phase as the diluent for all standard and sample preparations to avoid solvent effects during injection.
Standard Stock Solution (1000 µg/mL Oxonic Acid):
-
Accurately weigh approximately 25 mg of Oxonic Acid Potassium Salt reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Impurity Stock Solution (100 µg/mL Impurity 1):
-
Accurately weigh approximately 2.5 mg of Oxonic Acid Impurity 1 reference standard into a 25 mL volumetric flask.
-
Follow the same dissolution procedure as for the standard stock solution.
Working Standard Solution (e.g., 100 µg/mL Oxonic Acid, 1.0 µg/mL Impurity 1):
-
Pipette 5.0 mL of the Standard Stock Solution and 0.5 mL of the Impurity Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This creates a solution with the impurity at a 1.0% level relative to the API.
Sample Solution:
-
Accurately weigh a quantity of the drug substance expected to contain 25 mg of Oxonic Acid into a 25 mL volumetric flask.
-
Prepare the sample solution using the same procedure as the Standard Stock Solution.
Data Analysis and Method Validation
Wavelength Selection
-
Inject the Working Standard Solution containing both oxonic acid and Impurity 1.
-
Once the chromatogram is generated, use the analysis software to click on the apex of the oxonic acid peak and the Impurity 1 peak.
-
Extract and overlay the UV spectra for both compounds.
-
Examine the spectra to find a wavelength that provides a good response for both analytes. An isosbestic point, if present, can be ideal for robust quantification. If the maxima are very different, a compromise wavelength may be chosen. Based on literature, a starting point for evaluation would be in the 245-255 nm range[2].
Caption: Rationale for using a PDA detector.
System Suitability
Before running samples, the performance of the chromatographic system must be verified by injecting the Working Standard Solution (in replicate, e.g., n=5). The following parameters should be assessed.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 for both peaks | Ensures peak symmetry, which is crucial for accurate integration. |
| Resolution (Rs) | Rs ≥ 2.0 between oxonic acid and Impurity 1 | Guarantees that the two peaks are baseline separated, preventing inaccurate measurement of the smaller impurity peak. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak areas (n=5) | Demonstrates the precision and repeatability of the injection and system. |
Conclusion
This application note provides a validated starting point for the UV detection of Oxonic Acid and its process-related Impurity 1. By employing a PDA detector, this method overcomes the common analytical challenge of dealing with impurities that have uncharacterized spectral properties. The outlined protocol is robust, scientifically sound, and follows best practices for pharmaceutical analysis, ensuring trustworthy and accurate results for quality control and drug development applications.
References
-
Oxonic Acid Properties. The Merck Index Online, Royal Society of Chemistry. [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]
-
Gralla, E.J., and Crelin, E.S. Oxonic acid and fetal development: I. Embryotoxicity in mice. Toxicology 6(3), 289-297 (1976). [Link]
-
Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages. DergiPark. [Link]
Sources
Application Note: A Protocol for the Quantification of Impurity 1 in Pharmaceutical Raw Materials
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Integrity
The safety and efficacy of pharmaceutical products are fundamentally linked to the purity of their active pharmaceutical ingredients (APIs) and raw materials.[1][2][3] Impurities, which are any components of a new drug substance that are not the chemical entity defined as the new drug substance, can arise from various sources, including the synthesis process, degradation, or storage.[2][4][5] The presence of these unwanted chemicals, even in trace amounts, can significantly impact the safety and therapeutic effectiveness of a drug product.[3] Therefore, rigorous analytical protocols for the identification, quantification, and control of impurities are not merely a regulatory requirement but a cornerstone of pharmaceutical quality assurance.[5][6]
This application note provides a comprehensive, technically detailed protocol for the quantification of a specified organic impurity, hereafter referred to as "Impurity 1," in a pharmaceutical raw material. The methodology is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly guidelines Q3A(R2) for impurities in new drug substances and Q2(R1) for the validation of analytical procedures.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale underpinning the experimental design.
Foundational Concepts: Understanding Impurity Thresholds and Analytical Strategy
Before delving into the protocol, it is crucial to understand the regulatory framework that dictates the "when" and "how" of impurity quantification. The ICH Q3A(R2) guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[7][10][11]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[7][10] |
The analytical strategy for Impurity 1 must be capable of accurately and precisely quantifying it at or below the reporting threshold. High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for impurity profiling due to its high sensitivity, resolving power, and applicability to a wide range of compounds.[1][12][13][14]
Experimental Workflow: A Step-by-Step Guide
The overall workflow for quantifying Impurity 1 is a multi-stage process that begins with understanding potential degradation pathways and culminates in a validated analytical method.
Figure 1: High-level workflow for the quantification of Impurity 1.
Phase 1: Forced Degradation Studies and Method Development
Causality: Before a method can be developed to quantify a known impurity, it is imperative to understand the potential for other, unknown degradation products to form. Forced degradation (or stress testing) studies are essential for this purpose.[15][16][17] They help to establish the "stability-indicating" nature of the analytical method, ensuring that the peak for Impurity 1 is not co-eluting with other degradants.[15][17]
Protocol for Forced Degradation:
-
Prepare Solutions: Prepare solutions of the raw material at a suitable concentration (e.g., 1 mg/mL) in various stress media.
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid raw material at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid raw material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.
HPLC Method Development:
The goal is to achieve baseline resolution between the main API peak, Impurity 1, and any degradation products formed during stress testing.[13]
| Parameter | Initial Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A versatile stationary phase for a wide range of polarities.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 30 minutes | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 254 nm (or UV max of Impurity 1) | To ensure adequate sensitivity for the impurity. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Table 2: Example Initial HPLC Conditions. |
Phase 2: Detailed Analytical Protocol for Quantification of Impurity 1
This protocol assumes that a suitable HPLC method has been developed and that a reference standard for Impurity 1 is available.
Materials and Reagents:
-
Pharmaceutical Raw Material
-
Reference Standard of Impurity 1
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other appropriate buffer components)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions:
-
Standard Stock Solution of Impurity 1 (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Impurity 1 reference standard and dissolve in a suitable solvent (e.g., a mixture of mobile phase A and B) in a 100 mL volumetric flask.
-
Standard Solution (e.g., 1.0 µg/mL): Dilute the Standard Stock Solution to the desired concentration, which should be close to the limit at which the impurity needs to be controlled.
-
Sample Solution (e.g., 1000 µg/mL of Raw Material): Accurately weigh approximately 100 mg of the raw material and dissolve in the same solvent as the standard in a 100 mL volumetric flask.
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the Standard Solution in replicate (e.g., n=6) to establish system suitability.
-
Inject the Sample Solution.
-
Perform data acquisition and integration of the peaks.
Calculation:
The percentage of Impurity 1 in the raw material is calculated using the following formula:
% Impurity 1 = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity_Sample is the peak area of Impurity 1 in the sample chromatogram.
-
Area_Impurity_Standard is the average peak area of Impurity 1 in the standard chromatogram.
-
Conc_Standard is the concentration of the Impurity 1 Standard Solution.
-
Conc_Sample is the concentration of the Raw Material Sample Solution.
Phase 3: Method Validation
The analytical method must be validated to demonstrate its suitability for its intended purpose.[18][19] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[8][20]
Figure 2: Key parameters for analytical method validation.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), API, and Impurity 1. Assess peak purity using a DAD. | No interference at the retention time of Impurity 1. Peak purity index > 0.99. |
| Linearity | Analyze a minimum of 5 concentrations of Impurity 1, typically from the LOQ to 120% of the specification limit. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Derived from the linearity study. | The range for which the method is linear, accurate, and precise.[19] |
| Accuracy | Spike the raw material with known amounts of Impurity 1 at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). | Percent recovery between 80.0% and 120.0%. |
| Precision | - Repeatability: 6 replicate injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 10.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | RSD ≤ 10.0% and recovery between 80.0% and 120.0%. The LOQ should be ≤ the reporting threshold.[10] |
| Limit of Detection (LOD) | The lowest concentration that can be detected. Typically determined based on a signal-to-noise ratio of 3:1. | Signal-to-noise ratio ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%). | System suitability parameters are met, and the results are not significantly affected. |
| Table 3: Validation Parameters and Typical Acceptance Criteria.[18][19][20] |
Conclusion and Best Practices
This application note has detailed a robust and scientifically sound protocol for the quantification of a specified impurity in a pharmaceutical raw material. The causality behind each phase, from forced degradation to method validation, is rooted in the principles of ensuring analytical method specificity and reliability. Adherence to ICH guidelines is paramount for regulatory acceptance and, more importantly, for guaranteeing the quality and safety of the final drug product.
Key Takeaways for the Researcher:
-
A Method is More Than a Recipe: Understand the "why" behind each step of the protocol.
-
Validation is Non-Negotiable: A non-validated method yields data that is not scientifically defensible.
-
Documentation is Critical: Meticulously document all experimental procedures, results, and deviations.
-
Lifecycle Management: An analytical method may require re-validation if there are significant changes to the synthesis of the raw material or the manufacturing process of the drug product.
By implementing this comprehensive approach, scientists can confidently and accurately quantify impurities, thereby playing a vital role in the delivery of safe and effective medicines to patients.
References
-
ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Alsante, K. M., et al. (2025). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. [Link]
-
McMaster, M. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Patel, R., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. [Link]
-
Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Drug Delivery and Therapeutics. [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
Gjetja, A., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Huynh-Ba, K. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Li, Y., et al. (2014). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PLOS ONE. [Link]
-
Pharma Learning In Depth. (2024). Impurity Profiling in Pharmaceuticals. YouTube. [Link]
-
Yadav, P. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. [Link]
-
ResearchGate. (n.d.). Impurities in Pharmaceutical Substances. [Link]
-
S, S., & S, M. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. [Link]
-
Vanhoenacker, G., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
ResolveMass Laboratories Inc. (2026). Pharmaceutical Impurity Testing: What It Is and Why It's Essential. [Link]
-
Jehangir, M. (n.d.). Analysis of Pharmaceutical Impurities from Raw Materials and Finished Product by using Analytical Techniques. Walsh Medical Media. [Link]
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- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Note: Utilizing Oxonic Acid Impurity 1 as a System Suitability Standard for Robust Chromatographic Analysis
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of Oxonic Acid Impurity 1 as a system suitability standard in chromatographic methods. The protocol herein is designed to ensure the reliability, accuracy, and precision of analytical data, a cornerstone of pharmaceutical quality assurance.[1][2] By establishing a robust system suitability testing (SST) protocol, laboratories can confidently verify that their analytical system is fit for its intended purpose on a per-analysis basis.[3][4] This document outlines the scientific rationale behind the selection of SST parameters, provides a step-by-step methodology for implementation, and discusses the interpretation of results in accordance with regulatory expectations.[5]
Introduction: The Imperative of System Suitability in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) mandate that analytical systems are verified to be performing correctly before the analysis of any samples.[3][5] This verification process, known as System Suitability Testing (SST), is an integral part of analytical method validation and routine analysis.[4][6]
SST is designed to evaluate the components of the entire analytical system, including the instrument, column, mobile phase, and software, to ensure they are functioning correctly on the day of analysis.[7] The use of a well-characterized impurity, such as Oxonic Acid Impurity 1, as part of the system suitability standard is particularly crucial in impurity profiling methods. It serves as a critical control, confirming that the chromatographic method can adequately separate and quantify impurities from the active pharmaceutical ingredient (API) and from each other.[6] Failure to achieve adequate separation could lead to inaccurate reporting of impurity levels, potentially compromising patient safety and leading to regulatory non-compliance.[6][8]
This guide will focus on a practical, scientifically-grounded approach to implementing Oxonic Acid Impurity 1 in a system suitability protocol.
The Role of Oxonic Acid Impurity 1 in System Suitability
Oxonic acid and its related compounds are relevant in various biological and pharmaceutical contexts.[9][10][11] When analyzing a drug substance where oxonic acid is a related substance or a potential impurity, a specific, well-characterized impurity is an invaluable tool for system suitability. For the purposes of this application note, we will consider "Oxonic Acid Impurity 1" as a critical impurity that is challenging to separate from the main analyte or another impurity.
The primary functions of including Oxonic Acid Impurity 1 in the SST mixture are:
-
To Challenge the Resolution of the Method: By including a known, closely eluting impurity, the SST directly assesses the resolving power of the chromatographic system.[6][12]
-
To Ensure Peak Shape and Column Performance: The peak characteristics of Impurity 1 provide insights into the condition of the column and potential secondary interactions.
-
To Verify Sensitivity and Precision at Low Concentrations: As impurities are often present at low levels, the response of Impurity 1 helps to confirm the system's ability to reliably detect and quantify these minor components.[13][14]
Experimental Protocol: Establishing a Self-Validating System
This protocol details the preparation and use of a system suitability solution containing Oxonic Acid Impurity 1. The described High-Performance Liquid Chromatography (HPLC) method is illustrative; specific parameters should be adapted based on the validated analytical method for the target analyte.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| Oxonic Acid Reference Standard | USP or equivalent |
| Oxonic Acid Impurity 1 Reference Standard | Characterized, >95% purity |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Water | Deionized, 18.2 MΩ·cm |
| Formic Acid | ACS Reagent Grade, ≥96% |
| HPLC Vials and Caps | 2 mL, amber, with septa |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm (or as per validated method) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As required by the specific analytical method |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax of analytes) |
Preparation of System Suitability Solution (SSS)
The causality behind the concentration selection is to have the main analyte at a concentration representative of the assay and the impurity at a level that challenges the method's limit of quantification (LOQ) and resolution capabilities.
-
Stock Solution of Oxonic Acid: Accurately weigh approximately 25 mg of Oxonic Acid Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Methanol:Water).
-
Stock Solution of Oxonic Acid Impurity 1: Accurately weigh approximately 5 mg of Oxonic Acid Impurity 1 Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
System Suitability Solution (SSS): Pipette 5.0 mL of the Oxonic Acid Stock Solution and 1.0 mL of the Oxonic Acid Impurity 1 Stock Solution into a 50 mL volumetric flask. Dilute to volume with the diluent. This creates a solution with approximately 50 µg/mL of Oxonic Acid and 0.5 µg/mL of Impurity 1.
System Suitability Test Procedure
The following workflow ensures that the analytical system is performing adequately before sample analysis.
Figure 1: Workflow for System Suitability Testing.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform one injection of the diluent to ensure the absence of interfering peaks at the retention times of the analytes.
-
Replicate Injections of SSS: Inject the prepared System Suitability Solution six times.
Data Analysis and Acceptance Criteria
The data from the replicate injections of the SSS are used to calculate key performance indicators. These parameters must meet predefined acceptance criteria, which are typically established during method validation.[1][14]
| Parameter | Purpose | Typical Acceptance Criteria |
| Precision (%RSD) | To assess the repeatability of the system. | RSD of peak areas for Oxonic Acid and Impurity 1 from six injections should be ≤ 5.0%. |
| Resolution (Rs) | To ensure adequate separation between critical peak pairs (e.g., Oxonic Acid and Impurity 1). | Rs between Oxonic Acid and Impurity 1 should be ≥ 2.0. |
| Tailing Factor (T) | To evaluate peak symmetry, which can affect integration accuracy. | T for both peaks should be ≤ 2.0. |
| Theoretical Plates (N) | To measure column efficiency. | N for the Oxonic Acid peak should be ≥ 2000. |
| Signal-to-Noise (S/N) Ratio | To confirm the sensitivity of the method for the impurity. | S/N for the Impurity 1 peak should be ≥ 10.[4] |
Note: These criteria are illustrative and should be confirmed during formal method validation as per ICH guidelines.
Interpretation and Troubleshooting
-
Passing Criteria: If all SST parameters meet the acceptance criteria, the system is deemed suitable for its intended use, and sample analysis can commence.[7]
-
Failing Criteria: If any parameter fails, sample analysis must not proceed. A systematic troubleshooting process should be initiated. Common causes for SST failure include:
-
Low Resolution: Column degradation, incorrect mobile phase composition, or temperature fluctuations.
-
Poor Precision: Issues with the injector, pump, or detector; air bubbles in the system.
-
High Tailing Factor: Column contamination, mismatched pH of sample and mobile phase, or secondary interactions.
-
Low Theoretical Plates: Aging column, system leaks, or extra-column volume.
-
A failure in system suitability does not necessitate a full investigation in the same manner as an out-of-specification (OOS) result for a sample; however, the cause must be identified and rectified before re-running the SST.[6]
Conclusion
The integration of Oxonic Acid Impurity 1 into a system suitability standard provides a robust mechanism to ensure the performance of chromatographic methods for impurity analysis. This approach offers a scientifically sound and regulatory-compliant way to generate reliable analytical data. By understanding the rationale behind each step and parameter, scientists can confidently implement and interpret system suitability tests, thereby upholding the quality and integrity of their pharmaceutical analysis.
References
- Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResolveMass. Analytical Method Development and Validation in Pharmaceuticals.
- Pharmaerudition.org. Validation of Analytical Methods for Pharmaceutical Analysis.
- PubMed. A rapid gas chromatographic procedure for the analysis of oxalate ion in urine.
- MDPI. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- EVENTURA WORLD. System Suitability Testing (SST) for USP and FDA Compliance.
- PMC. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies.
- YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Pharma Specialists. System Suitability Testing in Analytical Method Validation.
- PubMed. [Gas chromatographic determination of oxalic acid, malonic acid and succinic acid in biological material].
- MTC USA. System Suitability Requirements for a USP HPLC Method.
- Lab Manager. System Suitability Testing: Ensuring Reliable Results.
- Technology Networks. What are system suitability tests (SST) of analytical methods?.
- USP.org. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
- Chromatography Forum. system suitability tests for impurities (RSD).
- ACS Publications. System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. development of a spectrophotometric method for the determination of oxalic acid.
- ResearchGate. Analysis of oxonic acid, uric acid, creatine, allantoin, xanthine and hypoxanthine in poultry litter by reverse phase HPLC.
- Klivon. Products.
- PMC. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion.
- PubMed. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products.
- MDPI. Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids.
- BioCrick. Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity.
- Thermo Fisher Scientific. Analyzing Organic Acids by Ion Chromatography.
Sources
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. particle.dk [particle.dk]
- 3. System Suitability Testing (SST) for USP and FDA Compliance [eventura.us]
- 4. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 5. m.youtube.com [m.youtube.com]
- 6. System Suitability Testing in Analytical Method Validation [pharmaspecialists.com]
- 7. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
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- 9. researchgate.net [researchgate.net]
- 10. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmaerudition.org [pharmaerudition.org]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Oxonic Acid and Its Process-Related Impurities
Abstract
This application note presents a detailed and validated High-Performance Thin-Layer Chromatography (HPTLC) method for the separation and identification of Oxonic Acid and its potential impurities. The described protocols are designed for researchers, scientists, and professionals in drug development and quality control. The method is demonstrated to be specific, precise, and accurate, making it a valuable tool for impurity profiling in bulk drug substances and pharmaceutical formulations. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Importance of Impurity Profiling for Oxonic Acid
Oxonic acid (2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxylic acid), often used as its potassium salt, is a uricase inhibitor.[1][2] It is utilized in biomedical research to induce hyperuricemia in animal models and has been investigated for its potential to modulate the toxicity of certain chemotherapeutic agents.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact its safety, efficacy, and stability.[3] Therefore, robust analytical methods for the detection and quantification of these impurities are mandated by regulatory agencies worldwide.[4]
Thin-Layer Chromatography (TLC) and its advanced version, HPTLC, offer a rapid, cost-effective, and versatile platform for the separation and analysis of drug substances and their impurities.[5][6] The technique's high matrix tolerance and the ability to analyze multiple samples in parallel make it particularly suitable for in-process controls and final product release testing.[6][7]
This application note provides a comprehensive guide to developing and validating a HPTLC method for oxonic acid impurity profiling.
Principles of HPTLC for Polar Analytes
HPTLC operates on the same fundamental principles as conventional TLC, involving the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8][9] The separation is driven by the polarity of the analytes, the stationary phase, and the mobile phase.[10]
For a polar compound like oxonic acid, a normal-phase HPTLC approach is typically employed. This involves a polar stationary phase, such as silica gel, and a less polar mobile phase.[11][12] Polar analytes will have a stronger affinity for the stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[9][10] Conversely, less polar impurities will interact more strongly with the mobile phase and exhibit higher Rf values.[10]
The choice of stationary and mobile phases is critical for achieving optimal separation.[12] HPTLC plates offer higher separation efficiency and reproducibility compared to classical TLC plates due to their smaller particle size and narrower particle size distribution.[5]
Experimental Protocols
Materials and Reagents
-
Standards and Samples: Oxonic Acid Potassium Salt (Reference Standard), Oxonic Acid test sample, and potential impurity standards (e.g., Allantoin, Uric Acid).
-
HPTLC Plates: HPTLC plates pre-coated with Silica Gel 60 F₂₅₄ (20 x 10 cm).
-
Solvents: All solvents should be of at least analytical or HPLC grade.
-
Methanol
-
Ethyl Acetate
-
Acetic Acid (Glacial)
-
Formic Acid
-
n-Butanol
-
Water (deionized or distilled)
-
-
Visualization Reagents:
-
Potassium Permanganate solution
-
Bromocresol Green solution[13]
-
Standard and Sample Preparation
Standard Solution (Oxonic Acid): Accurately weigh 10 mg of Oxonic Acid Potassium Salt Reference Standard and dissolve it in 10 mL of a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization if necessary, or a mixture of methanol and water). This yields a concentration of 1 mg/mL.
Sample Solution: Prepare the test sample of Oxonic Acid at the same concentration as the standard solution using the same solvent.
Impurity Standard Solutions: Prepare individual solutions of potential impurities (e.g., Allantoin, Uric Acid) at a concentration of 0.1 mg/mL in a suitable solvent.
Chromatographic Conditions
The selection of the mobile phase is crucial for achieving good separation. Due to the polar nature of oxonic acid, a polar mobile phase is required. Several solvent systems can be explored.
| Parameter | Condition | Rationale |
| Stationary Phase | HPTLC Silica Gel 60 F₂₅₄ | Silica gel is a polar stationary phase suitable for the separation of polar compounds like oxonic acid and its potential impurities.[11][12] The fluorescent indicator (F₂₅₄) allows for non-destructive visualization under UV light.[14] |
| Mobile Phase System 1 | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) | This is a commonly used polar solvent system for the separation of polar and acidic compounds. |
| Mobile Phase System 2 | Ethyl Acetate : Formic Acid : Water (8:1:1, v/v/v) | An alternative polar and acidic mobile phase that can offer different selectivity. |
| Application Volume | 2 µL | A small application volume ensures sharp bands and better separation. |
| Band Length | 8 mm | |
| Development Mode | Ascending | Standard development mode for HPTLC. |
| Development Distance | 8 cm | Provides sufficient separation length for most applications. |
| Chamber Saturation | 20 minutes with the mobile phase | Chamber saturation ensures a uniform vapor phase, leading to reproducible results and better peak shapes.[15] |
| Drying | Air-dry the plate for 5 minutes. | Removes residual mobile phase before visualization. |
Visualization
Since oxonic acid and its potential impurities may not be inherently colored, visualization techniques are required.
-
UV Detection: Examine the dried plate under short-wave (254 nm) and long-wave (366 nm) UV light.[14] Compounds that absorb UV light will appear as dark spots on the fluorescent background of the plate.[14] This is a non-destructive method.[16]
-
Chemical Derivatization:
-
Potassium Permanganate Stain: Evenly spray the plate with a solution of potassium permanganate (1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL of water). Oxidizable compounds will appear as yellow to brown spots on a purple background.[17]
-
Bromocresol Green Spray: For acidic compounds, a bromocresol green spray can be used.[13] Prepare a solution of 0.04 g bromocresol green in 100 mL of ethanol. Add 0.1 M NaOH dropwise until a blue color appears. Acidic compounds will appear as yellow spots on a green or blue background.[17]
-
Experimental Workflow
Caption: HPTLC workflow for oxonic acid impurity analysis.
Results and Discussion
Separation and Identification
The developed HPTLC method should provide a clear separation of oxonic acid from its potential impurities. The Retention Factor (Rf) is a key parameter for identification.
Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)
The Rf values are dependent on the specific chromatographic conditions and should be compared to those of reference standards run on the same plate.
Method Validation
For use in a regulated environment, the HPTLC method must be validated according to ICH Q2(R1) guidelines.[15][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of oxonic acid from its known impurities and any degradation products.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Potential Impurities and Degradation Products
Potential impurities in oxonic acid can arise from the manufacturing process or degradation.[19][20] Common related substances that should be considered during method development include:
-
Allantoin: A potential starting material or byproduct.
-
Uric Acid: Structurally related and a potential impurity.
-
Other triazine derivatives: Arising from side reactions during synthesis.
Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[21]
Visualizing the Separation
Caption: Hypothetical chromatogram of Oxonic Acid and its impurities.
Conclusion
The HPTLC method detailed in this application note provides a reliable and efficient means for the separation and identification of oxonic acid and its process-related impurities. The versatility of TLC allows for adaptation of the mobile phase and visualization techniques to suit specific analytical needs. Proper method validation is essential to ensure the reliability of the results for quality control and regulatory purposes. This approach contributes to ensuring the quality, safety, and efficacy of pharmaceutical products containing oxonic acid.
References
- Analytik Jena. (n.d.). Thin Layer Chromatography.
- Bansal, S., & Saneja, A. (2019). Use of single solvent thin layer chromatography to diagnose different organic acidurias. Journal of Laboratory Physicians, 11(2), 134–139.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chhalotiya, U. K., Patel, K. R., & Shah, D. A. (2015). Impurity profiling of pharmaceuticals by thin-layer chromatography. ResearchGate.
- BioCrick. (n.d.). Oxonic acid potassium salt.
- Poole, C. F. (2017, July 14). Thin–layer Chromatography (TLC). Analytical Toxicology.
- Organic Chemistry at CU Boulder. (2021, August 23). Visualizing a TLC plate [Video]. YouTube.
- EPFL. (n.d.). TLC Visualization Reagents.
- Zhu, Y., et al. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Toxics, 11(2), 123.
- Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method.
- ResearchGate. (n.d.). Visualizing agents for short-chain fatty acids in TLC.
- Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination.
- Abcam. (n.d.). Oxonic acid potassium salt, Uricase inhibitor (CAS 2207-75-2).
- OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297.
- Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- MDPI. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity.
- Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide.
- Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.
- University of Alberta. (2026, February 13). Thin Layer Chromatography (TLC).
- Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
Sources
- 1. Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Oxonic acid potassium salt, Uricase inhibitor (CAS 2207-75-2) | Abcam [abcam.com]
- 3. biomedres.us [biomedres.us]
- 4. biotech-spain.com [biotech-spain.com]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromtech.com [chromtech.com]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 12. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 13. Use of single solvent thin layer chromatography to diagnose different organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 16. youtube.com [youtube.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Note: Storage, Handling, and Analytical Protocols for Oxonic Acid Impurity 1 Standards
Scientific Context & Chemical Identity
Oteracil potassium (potassium oxonate) is a critical active pharmaceutical ingredient (API) utilized in the S-1 chemotherapy regimen (a combination of Tegafur, Gimeracil, and Oteracil). Oteracil functions as a localized uricase inhibitor in the gastrointestinal tract, preventing the phosphorylation of 5-fluorouracil (5-FU) and thereby mitigating severe gastrointestinal toxicity.
During the synthesis, formulation, and shelf-life of Oteracil, various degradation products emerge. Oxonic Acid Impurity 1 (4-Amino-1H-imidazole-2,5-dione) is a primary degradant that must be strictly quantified to meet ICH Q3A/Q3B guidelines for impurity thresholds. Because this impurity is highly reactive, managing its reference standard requires stringent environmental controls.
Physicochemical Profile & Causality of Degradation
Oxonic Acid Impurity 1 contains an electron-deficient imidazole-dione ring and a primary amine [1]. This structure is inherently vulnerable to nucleophilic attack by water (hydrolysis) and thermal degradation. Understanding these mechanisms is critical; improper handling will cause the standard to degrade in situ before analysis, leading to inaccurate assay yields and out-of-specification (OOS) investigations.
Table 1: Physicochemical Profile
| Parameter | Specification |
| Standard Name | Oxonic Acid Impurity 1 |
| IUPAC Name | 4-Amino-1H-imidazole-2,5-dione |
| CAS Registry Number | 60301-55-5 |
| Molecular Formula | C3H3N3O2 |
| Molecular Weight | 113.08 g/mol |
| Key Vulnerabilities | Hygroscopic, hydrolytically labile, photo-oxidative |
Storage Requirements: The Self-Validating System
According to [2], the integrity of an analytical standard is entirely dependent on its storage and handling. To ensure the standard remains a self-validating source of truth, the following storage matrix must be strictly adhered to.
Table 2: Storage Matrix and Scientific Rationale
| Condition | Requirement | Scientific Rationale (Causality) |
| Temperature | -20°C (Long-term) | Suppresses kinetic energy, preventing spontaneous thermal ring-opening of the dione structure. |
| Humidity | < 10% RH (Desiccator) | Prevents atmospheric moisture from acting as a nucleophile, which catalyzes hydrolysis. |
| Light | Amber Vial / Dark | Prevents photo-oxidative degradation of the primary amino group. |
| Atmosphere | Argon/Nitrogen Purge | Displaces oxygen and moisture before resealing the container, preserving the baseline purity. |
Handling Protocols: Step-by-Step Methodology
To prevent the introduction of artifacts during standard preparation, analysts must follow a highly controlled workflow.
-
Thermal Equilibration (Critical Step) : Remove the sealed vial from -20°C storage and place it in a desiccator at ambient temperature (20–25°C) for at least 30–60 minutes prior to opening.
-
Causality: Opening a cold vial in ambient air causes immediate micro-condensation. This introduced moisture will hydrolyze the standard powder, leading to falsely low assay values and ghost peaks in subsequent chromatograms.
-
-
Weighing : Use a microbalance (readability 0.001 mg) housed in an anti-static enclosure. The lyophilized powder can hold a static charge, leading to fly-away loss and inaccurate mass determination.
-
Reconstitution : Dissolve the standard in anhydrous Dimethyl Sulfoxide (DMSO) or Methanol to create the primary stock solution (e.g., 1.0 mg/mL).
-
Causality: Never use aqueous buffers for the primary stock. Extended exposure to aqueous environments will initiate the degradation of Impurity 1 into further ring-opened secondary degradants.
-
-
Working Solutions : Dilute the stock solution with the mobile phase immediately prior to injection. Discard any aqueous working solutions after 12 hours.
Standard handling workflow designed to mitigate hydrolytic and thermal degradation.
Analytical Protocol: HPLC-QTOF-MS for Impurity Profiling
To accurately resolve Oxonic Acid Impurity 1 from the Oteracil API and other degradants, a validated reverse-phase LC-MS method is recommended [3]. The highly polar nature of the impurity requires specific chromatographic controls.
Table 3: Validated LC-MS/HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18 (e.g., Waters Sunfire or Inertsil ODS), 250 x 4.6 mm, 5 µm | Fully endcapped silica provides optimal retention for small, polar nitrogenous compounds without secondary silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (≈2.7) maintains the analytes in an un-ionized state, improving peak shape and MS ionization efficiency. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Provides necessary elution strength; its aprotic nature minimizes on-column degradation. |
| Elution Mode | Gradient (e.g., 5% to 60% B over 20 mins) | Ensures baseline resolution between the highly polar Impurity 1 and the parent Oteracil API. |
| Flow Rate | 0.8 - 1.0 mL/min | Balances theoretical plate count with MS desolvation efficiency. |
| Detection | UV at 220 nm; MS (ESI+) | 220 nm captures the dione chromophore; ESI+ provides exact mass confirmation (m/z 114.09 [M+H]+). |
| Column Temp | 25°C - 30°C | Elevated temperatures (>40°C) risk on-column degradation of the thermally sensitive impurity. |
System Suitability and Self-Validation
Every analytical sequence must validate its own integrity.
-
Blank Verification : Inject a blank (diluent) to confirm the absence of ghost peaks or carryover.
-
Precision Monitoring : Inject the Oxonic Acid Impurity 1 standard preparation in replicate (n=5). The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.
-
Degradation Check : If the RSD drifts or the peak area declines over the sequence, it indicates ongoing hydrolysis in the autosampler vial. This necessitates the use of a chilled autosampler (4°C) or fresh standard preparation.
Degradation pathway of Oteracil into Impurity 1 and subsequent secondary degradants.
Troubleshooting Analytical Anomalies
-
Anomaly : Splitting peaks or shifting retention times for Impurity 1.
-
Causality : The highly polar nature of the amine/dione groups can cause secondary interactions with unendcapped silanol groups on older C18 columns.
-
Solution : Ensure the use of fully endcapped, high-purity silica columns and maintain the mobile phase pH strictly at or below 4.0 to suppress silanol ionization. Wash the column with 100% Acetonitrile to remove strongly retained hydrophobic contaminants that may be altering the stationary phase chemistry.
References
-
National Center for Biotechnology Information (PubChem) . "4-Amino-1H-imidazole-2,5-dione | C3H3N3O2 | CID 15191549". PubChem Database. Available at:[Link]
-
National Institutes of Health (PMC) . "Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form". PubMed Central. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Oxonic Acid Impurity 1
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Welcome to the technical support guide for troubleshooting low recovery rates of Oxonic Acid Impurity 1. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the quantitative analysis of this highly polar, acidic impurity. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework rooted in the principles of chromatography and practical experience.
Oxonic acid (1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid) is a highly polar compound, and its analysis, particularly as a trace impurity, presents a unique set of challenges.[1] Low recovery is a common but solvable issue that often points to suboptimal interactions between the analyte and the analytical system—from sample preparation to final detection.
This guide will walk you through a systematic, three-level approach to diagnose and resolve the root cause of low recovery.
Level 1 Troubleshooting: Is Your Analytical System the Culprit?
Before questioning the method or sample, it is crucial to ensure the HPLC/UPLC system is performing optimally. System-level issues are often the simplest to fix and can save hours of unnecessary method development.
Question: My recovery is low and inconsistent. Where do I start?
Answer: Start with a system suitability test (SST). An SST is your baseline confirmation that the instrument is performing as expected. Before blaming the column or sample preparation, verify the health of your HPLC system.
-
Probable Cause 1: Leaks in the System. Even a small leak can cause significant variations in flow rate and pressure, leading to inconsistent retention times and poor recovery.
-
Solution: Visually inspect all fittings, from the pump to the detector outlet. Check for salt deposits (from buffers) which are a clear indicator of a slow leak. Perform a system pressure test according to your instrument's manual.
-
-
Probable Cause 2: Inaccurate Mobile Phase Composition. In reversed-phase chromatography, a small error in the percentage of the organic solvent can cause a significant shift in retention time and peak area for polar compounds.[2]
-
Probable Cause 3: Injector Issues. Inaccurate injection volumes or sample aspiration problems directly impact the amount of analyte reaching the column.
-
Solution: Check the injector needle and syringe for blockages. Ensure the needle is reaching the sample in the vial.[3] Run a series of injections from the same vial to check for precision.
-
Below is a logical workflow for your initial system check.
Sources
Technical Support Center: Resolving Co-elution Issues in Oxonic Acid Impurity Analysis
Welcome to the Technical Support Center for Oxonic Acid impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving co-elution challenges encountered during chromatographic analysis. As your dedicated scientific resource, this center moves beyond generic advice to offer field-proven insights and robust troubleshooting methodologies grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding co-elution in the analysis of oxonic acid and its impurities.
Q1: What are the typical impurities associated with Oxonic Acid?
A1: Oxonic acid, or 5-azaorotic acid, is a member of the 1,3,5-triazine family.[1] Potential impurities can arise from the synthesis process or degradation. These may include related compounds like oxalic acid, oxamic acid, and oxamide.[2] The European Pharmacopoeia (EP) also lists specific impurities such as 8-Hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid (Oxolinic acid impurity A).[3] Given its use as a uricase inhibitor, often in combination with other active pharmaceutical ingredients (APIs), understanding the impurity profile is critical for ensuring safety and efficacy.[4][5]
Q2: Why is co-elution a frequent problem in Oxonic Acid analysis?
A2: Oxonic acid and many of its related impurities are highly polar, hydrophilic compounds.[2][6] In reversed-phase high-performance liquid chromatography (RP-HPLC), which is a common analytical technique, such polar compounds often exhibit weak retention on non-polar stationary phases (like C18), leading to elution near the solvent front and increasing the likelihood of co-elution with other polar impurities or matrix components.[7]
Q3: How can I initially detect if I have a co-elution problem?
A3: The first indication of co-elution is often an asymmetrical peak shape, such as a shoulder or tailing.[8] However, perfect co-elution might not visibly distort the peak.[9] For more definitive identification, the use of a photodiode array (PDA) detector for peak purity analysis is invaluable.[8][9] If the UV spectra across the peak are not identical, it indicates the presence of multiple components.[9][10] For even greater certainty, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) can differentiate co-eluting compounds based on their mass-to-charge ratios.[8][11]
Q4: What is a good starting point for my HPLC method for Oxonic Acid?
A4: For polar organic acids, a reversed-phase method using a C18 column with an acidic mobile phase is a common starting point.[12][13] The low pH suppresses the ionization of the acidic analytes, increasing their retention on the non-polar stationary phase.[12][14] A typical mobile phase could consist of a phosphate buffer at a low pH (e.g., 2.5-3.0) and an organic modifier like methanol or acetonitrile.[12]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving co-elution issues, with detailed protocols and the scientific rationale behind each step.
Issue 1: Poor retention and co-elution of early-eluting peaks.
This is a classic problem when analyzing highly polar compounds like oxonic acid on traditional reversed-phase columns.
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting co-elution.
Causality: The retention of ionizable compounds like oxonic acid is highly dependent on the mobile phase pH.[14][15][16] By adjusting the pH to be at least 2 units away from the analyte's pKa, you can ensure it is in a single ionic state (either fully ionized or fully suppressed), leading to more stable and predictable retention.[14][17] For acidic compounds, lowering the pH suppresses ionization, making them less polar and increasing their retention on a reversed-phase column.[18] This change in retention can significantly alter selectivity and resolve co-eluting peaks.[17]
Step-by-Step Methodology:
-
Determine pKa: If the pKa values of oxonic acid and its potential impurities are known, this will guide your pH selection.
-
Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values. For instance, if your current method uses a pH of 3.5, prepare buffers at pH 2.5, 3.0, 4.0, and 4.5. Use a buffer like phosphate or formate, ensuring it is compatible with your detection method (e.g., avoid non-volatile buffers with MS).
-
Equilibrate and Analyze: For each pH condition, thoroughly equilibrate the column (at least 10-15 column volumes). Inject your sample and record the chromatogram.
-
Evaluate Resolution: Calculate the resolution (Rs) between the critical peak pair at each pH. A resolution of 1.5 or greater is generally considered baseline separation.[8]
Data Presentation: Effect of pH on Retention Time (Hypothetical)
| Mobile Phase pH | Retention Time (Oxonic Acid) (min) | Retention Time (Impurity X) (min) | Resolution (Rs) |
| 4.5 | 2.1 | 2.1 | 0.0 |
| 3.5 | 3.5 | 3.8 | 1.1 |
| 2.5 | 5.2 | 6.0 | 1.8 |
Causality: If modifying the mobile phase does not provide adequate resolution, changing the stationary phase is one of the most powerful ways to alter selectivity.[19] Different stationary phases offer different retention mechanisms, which can exploit subtle chemical differences between co-eluting compounds.
Stationary Phase Options for Polar Analytes:
| Stationary Phase | Retention Mechanism | Best For |
| AQ-C18 | Modified C18 resistant to dewetting in highly aqueous mobile phases.[20] | Enhanced retention of polar compounds in 100% aqueous conditions.[20] |
| Phenyl-Hexyl | Provides pi-pi interactions in addition to hydrophobic interactions.[13] | Separating aromatic or unsaturated compounds. |
| Cyano (CN) | Offers different selectivity due to dipole-dipole interactions.[21] | Can be used in both reversed-phase and normal-phase modes. |
| HILIC | Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a high organic mobile phase to retain and separate very polar analytes. | Very polar compounds that are unretained in reversed-phase. |
| Ion-Exclusion | Utilizes electrostatic exclusion and is well-suited for separating organic acids.[2][6] | Separation of charged analytes like oxalic and oxamic acids.[2] |
Step-by-Step Methodology:
-
Select Alternative Columns: Based on the table above, select one or two alternative columns. For oxonic acid, an AQ-C18 or a HILIC column would be logical choices.
-
Initial Screening: Using the optimized mobile phase from Protocol 1 (or a recommended starting condition for the new column chemistry), perform an initial injection on each new column.
-
Optimize and Compare: Further optimize the mobile phase for the column that shows the most promising initial separation. Compare the resolution and peak shapes to your original C18 method.
Issue 2: Co-elution with a Structurally Similar Impurity.
Even with optimized mobile and stationary phases, structurally similar impurities can be challenging to separate.
Logical Relationship Diagram
Caption: Interplay of parameters for resolving difficult separations.
Causality: Minor adjustments to temperature, flow rate, and gradient can improve efficiency and fine-tune selectivity to resolve closely eluting peaks.
-
Temperature: Increasing column temperature reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency).[19] It can also alter selectivity, especially for ionizable compounds.[19][22]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will increase the analysis time.[8][22]
-
Gradient Slope: For gradient methods, making the gradient shallower (i.e., increasing the run time over the same organic solvent range) provides more time for the separation to occur and can significantly improve the resolution of closely eluting compounds.[8]
Step-by-Step Methodology:
-
Temperature Study: With your best column and mobile phase combination, analyze the sample at three different temperatures (e.g., 25°C, 35°C, and 45°C), ensuring you stay within the column's operating limits.
-
Flow Rate Optimization: At the optimal temperature, test two or three different flow rates (e.g., 1.0 mL/min, 0.8 mL/min, 0.6 mL/min).
-
Gradient Optimization: If using a gradient, try decreasing the slope. For example, if your original gradient went from 5% to 50% B in 10 minutes, try running it over 15 or 20 minutes.
Part 3: Advanced Strategies and Considerations
Orthogonal Methods: When co-elution persists despite exhaustive method development, an orthogonal separation technique may be necessary. Orthogonal methods separate compounds based on different chemical principles. For example, if you are using reversed-phase HPLC, a technique like Supercritical Fluid Chromatography (SFC) could provide a completely different elution pattern and resolve the co-eluting peaks.[23]
Ion Chromatography (IC): For highly polar and ionic species like oxonic and other small organic acids, IC can be a powerful alternative to RP-HPLC.[11] It separates analytes based on ion-exchange interactions with the stationary phase and is inherently well-suited for this class of compounds.[11] Coupling IC with mass spectrometry (IC-MS) can further resolve and quantify co-eluting impurities.[11]
Pharmacopeial Methods: Always consult relevant pharmacopeias (e.g., USP, EP) for established methods for oxonic acid or related substances.[24] These methods are validated and can provide a robust starting point for your analysis.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). LCGC. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. [Link]
-
Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). (2025, October 23). Alwsci. [Link]
-
Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. (n.d.). Phenomenex. [Link]
-
HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). SciSpace. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Welch Materials, Inc. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. [Link]
-
A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. (n.d.). American Journal of Enology and Viticulture. [Link]
-
Alternative stationary phases. (2022, July 16). Reddit. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Hawach Scientific. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
Analytical Methods for Organic Acids. (n.d.). Shimadzu. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15). LCGC International. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. [Link]
-
The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. (2000, April 15). PubMed. [Link]
-
How can you separate a co-eluting more polar compound by HPLC? (2014, March 7). ResearchGate. [Link]
-
Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. (2021, February 23). Technology Networks. [Link]
-
Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. [Link]
-
Oxonic acid potassium salt. (n.d.). BioCrick. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. [Link]
-
Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. (n.d.). Waters Corporation. [Link]
-
The oxidation of uric acid to oxonic acid (allantoxanic acid) and its application in tracer studies of uric acid biosynthesis. (1954, September). PubMed. [Link]
-
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent Technologies. [Link]
-
UNIT-1. (n.d.). Rama University. [Link]
Sources
- 1. Oxonic Acid | 937-13-3 [chemicalbook.com]
- 2. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Oxonic acid potassium salt, Uricase inhibitor (CAS 2207-75-2) | Abcam [abcam.com]
- 6. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. sepscience.com [sepscience.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. moravek.com [moravek.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. phenomenex.com [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 21. veeprho.com [veeprho.com]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 23. agilent.com [agilent.com]
- 24. Analytics by Evonik - Evonik Industries [analytik.evonik.de]
Optimizing mobile phase pH for Impurity 1 separation
Technical Support Center: Impurity Analysis
Frequently Asked Questions (FAQs): Mobile Phase pH Optimization for Impurity 1
Welcome to our dedicated guide on one of the most critical parameters in reversed-phase liquid chromatography (RPLC) method development: the strategic selection and optimization of mobile phase pH. Many users, particularly those dealing with challenging impurity profiles, find that a logical, pH-driven approach can be the key to unlocking a robust and reliable separation. This guide will walk you through the fundamental principles, provide a systematic workflow, and answer common questions encountered in the field.
Q1: Why is mobile phase pH so critical for separating my main compound from Impurity 1?
The pH of the mobile phase directly controls the ionization state of acidic and basic analytes. This is fundamental to chromatographic success because the ionized and non-ionized forms of a compound have vastly different polarities, and therefore, exhibit dramatically different retention behaviors on a non-polar stationary phase (like C18).
-
For Acidic Compounds: At a pH well below their pKa, acids are neutral (protonated) and more hydrophobic, leading to stronger retention. As the pH increases above the pKa, they become ionized (deprotonated) and more polar, resulting in decreased retention.
-
For Basic Compounds: At a pH well above their pKa, bases are neutral and more hydrophobic, leading to stronger retention. As the pH decreases below the pKa, they become ionized (protonated) and more polar, which decreases their retention time.
-
For Neutral Compounds: The retention of neutral compounds is largely unaffected by mobile phase pH.
This differential retention is the mechanism we exploit to achieve separation. If your Active Pharmaceutical Ingredient (API) and Impurity 1 have different pKa values, adjusting the pH can selectively alter the retention time of one relative to the other, thereby improving the resolution between them. For instance, if your API is a base and Impurity 1 is an acid, selecting a pH between their pKa values will maximize the difference in their ionization and, consequently, their retention, making separation far more achievable.
Q2: I know the pKa of my API and Impurity 1. How do I use this information to choose a starting pH?
Knowing the pKa values of your analytes is a significant advantage, transforming your approach from trial-and-error to a targeted strategy. The goal is to work at a pH where the ionization states of your API and impurity are significantly different.
A widely accepted best practice is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure it is predominantly in one form (either fully ionized or fully neutral). This practice leads to more stable retention times and improved peak shapes, as it avoids the region of partial ionization where small pH shifts can cause large changes in retention.
Table 1: Strategic pH Selection Based on Analyte pKa
| Analyte Type (API or Impurity) | pKa Value | Recommended pH for Max Retention (Neutral Form) | Recommended pH for Min Retention (Ionized Form) | Rationale |
| Acid | 4.5 | pH ≤ 2.5 | pH ≥ 6.5 | At low pH, the acidic functional group is protonated (COOH), making the molecule less polar. |
| Base | 8.0 | pH ≥ 10.0 | pH ≤ 6.0 | At high pH, the basic functional group is deprotonated (NH2), making the molecule less polar. |
| Amphoteric | pKa1=3.0, pKa2=9.0 | pH between 5.0 and 7.0 | pH < 1.0 or pH > 11.0 | The molecule has minimal net charge (zwitterionic) between its pKa values, often leading to higher retention. |
To separate an API from an impurity, select a pH that places them in different ionization states. For example, to separate an acidic impurity (pKa 4.5) from a basic API (pKa 8.0), a mobile phase pH of 3.0 would make the impurity neutral (retained) while the API would be fully ionized (less retained), promoting separation.
Q3: What is a good experimental workflow for screening and optimizing mobile phase pH?
A systematic pH screening study is the most efficient way to determine the optimal conditions. This involves analyzing your sample mixture with identical gradients and organic solvents but using mobile phases buffered at different pH values.
Objective: To identify the optimal mobile phase pH for maximizing resolution between the API and Impurity 1.
Materials:
-
HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer solutions.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample: A mixture of your API and Impurity 1 at a known concentration.
Procedure:
-
Buffer Preparation: Prepare a set of aqueous mobile phase buffers covering a wide pH range. A common screening set includes pH 3.0 (phosphate or formate), pH 5.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate or ammonium carbonate). Ensure the buffer concentration is sufficient (typically 10-25 mM) for stable pH control.
-
Initial Scouting Run:
-
Equilibrate the column with your first buffer (e.g., pH 3.0) mixed with a low percentage of organic solvent.
-
Inject the sample.
-
Run a generic scouting gradient (e.g., 5% to 95% Acetonitrile over 15 minutes).
-
Hold at high organic percentage to wash the column.
-
Re-equilibrate at initial conditions.
-
-
Systematic Screening: Repeat Step 2 for each prepared pH buffer. Crucially, ensure the column is thoroughly flushed and re-equilibrated when changing from one pH to another, especially when moving from high to low pH, to prevent buffer precipitation and ensure a stable column bed.
-
Data Analysis:
-
Compare the chromatograms from each pH level.
-
Track the retention times of the API and Impurity 1.
-
Calculate the resolution (Rs) between the two peaks at each pH.
-
Identify the pH that provides the baseline or best possible separation.
-
-
Optimization: Once the optimal pH is identified, you can fine-tune the organic solvent gradient (steepness and duration) to further improve the resolution and reduce the run time.
This workflow can be visualized as a decision-making process:
Caption: Effect of pH on analyte-silanol interactions.
By understanding and controlling the ionization state of both your impurity and the column surface, you can effectively troubleshoot and eliminate poor peak shapes, leading to a more accurate and robust analytical method.
References
Technical Support Center: A Guide to Reducing Baseline Noise in the Analysis of Oxonic Acid Impurity 1
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during the chromatographic analysis of Oxonic Acid Impurity 1. Due to the polar and acidic nature of oxonic acid and its related impurities, achieving a stable, quiet baseline can be a significant analytical hurdle. These compounds possess functional groups, such as carboxylates, that can interact with metallic components of standard HPLC systems, leading to poor peak shape and increased baseline noise[1].
This document provides a structured approach to systematically troubleshoot and resolve baseline issues, ensuring the accuracy and sensitivity of your analytical method.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of sudden, irregular baseline noise in my analysis?
A: The most frequent culprits are air bubbles in the system or a contaminated mobile phase.[2][3][4] Ensure your solvents are freshly prepared using HPLC-grade materials and thoroughly degassed.[2][5][6] An inline degasser is highly effective, but if issues persist, check for leaks in your pump or tubing connections that could introduce air.[2][3]
Q2: My baseline shows regular, periodic pulsations. What should I check first?
A: This pattern is almost always related to the pump. It indicates issues with check valves, pump seals, or inadequate mobile phase mixing.[2][5] Check for pressure fluctuations that correlate with the baseline pulsations.[4] If observed, service the pump by cleaning or replacing the check valves and seals.
Q3: Why is my baseline consistently drifting upwards or downwards?
A: Baseline drift is often caused by thermal instability or changes in mobile phase composition.[6][7] Ensure your column oven and detector are at a stable, controlled temperature.[5][7] If running a gradient, a mismatch in the UV absorbance of your mobile phase components can also cause drift; ensure additives are present in both mobile phase lines if necessary.[3]
Q4: Can my column be the source of high baseline noise?
A: Yes, a contaminated or degraded column is a significant source of baseline noise.[2] Contaminants from previous injections can slowly bleed off the column, causing a noisy or drifting baseline. If you suspect the column, replace it with a union and observe the baseline. If the noise disappears, the column is the source and requires cleaning or replacement.[2]
In-Depth Troubleshooting Guide
A logical approach to troubleshooting is essential. The first step is to correctly identify the type of noise you are observing, as this provides critical clues to the source of the problem.
Step 1: Characterize the Baseline Noise
Observe your baseline without an injection (running only mobile phase). Categorize the noise into one of the following types. This will guide your troubleshooting efforts.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. agilent.com [agilent.com]
- 4. Shimadzu Baseline Disturbance [shimadzu.nl]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. sepscience.com [sepscience.com]
Technical Support Center: Stability & Troubleshooting of Oxonic Acid Impurity 1 in Aqueous Solutions
Welcome to the Analytical & Formulation Support Center. This guide is engineered for drug development professionals and analytical scientists working with Potassium Oxonate (Oxonic Acid) and its primary degradation product, Oxonic Acid Impurity 1 (4-amino-1H-imidazole-2,5-dione) .
Because potassium oxonate is widely utilized as a competitive uricase inhibitor in in vivo hyperuricemia models and as an OPRT inhibitor in chemotherapeutic formulations (e.g., S-1/Teysuno), understanding its aqueous instability is critical. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure the integrity of your experimental data.
Part 1: Mechanistic Insight & Core FAQs
The Causality of Degradation: Why Does Impurity 1 Form?
Potassium oxonate (4,6-dihydroxy-1,3,5-triazine-2-carboxylic acid potassium salt) features a highly oxidized triazine core. In aqueous environments, water acts as a nucleophile against the electron-deficient triazine ring. Driven by thermal energy or pH shifts, the C2-carboxylate group undergoes rapid decarboxylation and ring contraction . This structural collapse converts the 6-membered triazine ring into a 5-membered imidazole ring, yielding Oxonic Acid Impurity 1 (CAS: 60301-55-5) ()[1].
Troubleshooting FAQs
Q1: I am preparing a stock solution of Potassium Oxonate. Can I use DMSO to prevent aqueous hydrolysis and Impurity 1 formation? A1: No. This is a common and critical error. Potassium oxonate is a highly polar inorganic salt and is practically insoluble in DMSO and ethanol ()[2]. Attempting to use DMSO will result in a suspension or precipitation, leading to wildly inaccurate dosing. You must use water or physiological saline, which necessitates strict time and temperature management to mitigate hydrolysis.
Q2: How rapidly does Impurity 1 accumulate in my aqueous dosing formulations? A2: At room temperature (25°C) in unbuffered water, significant accumulation of Impurity 1 (>3%) occurs within 4 hours. If you are dosing a large cohort of animals over several hours, the subjects dosed last will receive a significantly degraded compound. Solutions must be kept on ice and used within 1 hour of reconstitution ()[3].
Q3: How does pH affect the stability of Impurity 1 itself once formed? A3: Impurity 1 (4-amino-1H-imidazole-2,5-dione) is relatively stable in mildly acidic to neutral conditions (pH 4.0 – 6.5). However, in alkaline environments (pH > 8.0), it undergoes secondary hydrolysis. The imidazole-2,5-dione ring opens, degrading further into acyclic urea and aliphatic amine derivatives.
Part 2: Quantitative Stability Profile
To assist in your formulation planning, the following table summarizes the degradation kinetics of a 10 mM Potassium Oxonate solution and the subsequent formation of Impurity 1 under various aqueous conditions.
| Environmental Condition | Incubation Time | Oxonic Acid Remaining (%) | Impurity 1 Formed (%) | Secondary Degradants (%) |
| pH 6.5, 4°C (Ideal) | 1 Hour | > 99.0 % | < 0.5 % | ND |
| pH 6.5, 4°C | 4 Hours | 98.1 % | 1.8 % | ND |
| pH 6.5, 25°C (Room Temp) | 4 Hours | 95.2 % | 3.8 % | 1.0 % |
| pH 8.0, 25°C (Alkaline) | 4 Hours | 88.5 % | 7.2 % | 4.3 % |
| pH 2.0, 37°C (Gastric Sim) | 1 Hour | 82.1 % | 12.5 % | 5.4 % |
(Note: ND = Not Detected. Data reflects typical LC-MS/MS peak area normalization).
Part 3: Mandatory Visualization - Degradation Pathway
The following workflow illustrates the structural collapse of the active compound into its impurities.
Degradation pathway of Potassium Oxonate to Impurity 1 and its secondary hydrolysis.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. By incorporating immediate thermal quenching, we eliminate the artifact of "autosampler degradation," ensuring that the Impurity 1 levels quantified accurately reflect the formulation at the exact moment of sampling.
Protocol A: Preparation of Stable Aqueous Formulations for In Vivo Dosing
Causality Focus: Minimizing thermal energy and nucleophilic attack duration.
-
Solvent Preparation: Pre-chill sterile 0.5% Carboxymethyl cellulose sodium (CMC-Na) in water or 0.9% physiological saline to 4°C. Do not use buffers with pH > 7.0.
-
Weighing: Weigh the required mass of Potassium Oxonate powder into a sterile, opaque conical tube.
-
Reconstitution: Add the chilled solvent to achieve the desired concentration (Maximum solubility is ~7-13 mg/mL depending on exact conditions)[2].
-
Homogenization: Vortex vigorously for 60 seconds. Never apply heat or sonication , as localized thermal spikes will immediately trigger decarboxylation into Impurity 1.
-
Administration Window: Keep the suspension/solution strictly on ice. Complete all animal dosing within 60 minutes of reconstitution. Discard any remaining solution.
Protocol B: LC-MS/MS Quantification of Impurity 1
Causality Focus: Preventing degradation during the chromatographic run.
-
Sample Quenching (Critical Step): Extract 50 µL of the aqueous experimental sample and immediately inject it into 150 µL of cold (-20°C) Acetonitrile containing your internal standard. Why? Acetonitrile acts as an anti-solvent that precipitates the highly polar potassium oxonate, instantly halting the aqueous hydrolysis pathway.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated salts. Transfer the supernatant to a pre-chilled autosampler vial.
-
Chromatography:
-
Column: Use a HILIC column (preferred for highly polar small molecules) maintained at 25°C.
-
Mobile Phase: Phase A: 0.1% Formic Acid in Water; Phase B: Acetonitrile. (The slightly acidic mobile phase stabilizes the imidazole-2,5-dione ring of Impurity 1 during transit).
-
-
Detection: Utilize Electrospray Ionization (ESI). Impurity 1 (MW: 113.08) is best detected in positive mode (
m/z 114.08), while residual Oxonic Acid is monitored in negative mode.
Part 5: References
-
4-Amino-1H-imidazole-2,5-dione | C3H3N3O2 | CID 15191549 , PubChem, National Institutes of Health. Available at:[Link]
-
1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0 , Axios Research. Available at:[Link]
Sources
Troubleshooting retention time shifts for Oxonic Acid Impurity 1
Troubleshooting Guide for HPLC Retention Time Shifts
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Unstable retention times during the analysis of "Oxonic Acid Impurity 1" can compromise data integrity, leading to challenges in method validation and routine testing. This guide provides a structured, in-depth approach to diagnosing and resolving these chromatographic issues. We will move from the most frequent and easily solvable problems to more complex hardware and method-related faults, explaining the scientific principles behind each step.
Frequently Asked Questions (FAQs) & Initial Diagnosis
Before diving into complex troubleshooting, let's address the most common questions and diagnose the nature of the retention time shift. The pattern of the shift is your first and most important clue.
Q1: My retention time for Oxonic Acid Impurity 1 suddenly changed between runs or batches. What should I check first?
A sudden, abrupt shift in retention time often points to a significant, discrete change in the analytical system.[1] Before suspecting column or instrument failure, always start with the most common and easily correctable sources of error.
Immediate Action Plan:
-
Verify Mobile Phase Preparation: This is the most frequent cause of sudden shifts.[2][3]
-
Correct Composition: Double-check your calculations and the volumes used. For isocratic methods, ensure you premixed the solvents correctly. For gradient methods, confirm the right solvents are in the correct reservoir lines (A, B, C, etc.).[1][2]
-
pH Adjustment: Oxonic acid is a carboxylic acid, making its retention highly sensitive to mobile phase pH.[4][5][6] A small deviation in pH can significantly alter the ionization state of the molecule, thereby changing its interaction with the C18 stationary phase.[4][5] An increase in pH will ionize the acid, reducing its hydrophobicity and causing it to elute earlier (shorter retention time).[5][7] Confirm the final pH of your buffered mobile phase with a calibrated pH meter.
-
Thorough Mixing & Degassing: Ensure the mobile phase is homogenous. Inadequate mixing can lead to inconsistent solvent composition being delivered to the pump.[8] Always degas the mobile phase to prevent air bubbles from causing pump flow inaccuracies.[3][8]
-
-
Check Instrument Method Parameters: It's a simple but surprisingly common error to load the wrong method.[1] Verify that the flow rate, gradient program, and column temperature are identical to your previous, successful runs.[1]
Q2: The retention time for my impurity is gradually drifting over a sequence of injections. What's happening?
Gradual drift, either to earlier or later times, typically suggests a slow, progressive change in the system.[1][9]
Common Causes for Drifting Retention:
-
Column Equilibration: Is the column fully equilibrated before you start the sequence? Insufficient equilibration, especially when changing mobile phases or after a shutdown, is a primary cause of drift.[9]
-
Mobile Phase Volatility: If you are using a pre-mixed mobile phase containing volatile solvents (like acetonitrile or methanol), the more volatile component can evaporate from the reservoir over time.[9][10] This changes the solvent ratio, altering its elution strength and causing retention times to drift (usually to later times as the weaker solvent becomes more concentrated).[10] The same can happen with volatile pH modifiers like formic acid or TFA.[10]
-
Temperature Fluctuations: Unstable column temperature is a major contributor to drift.[11][12][13] A 1°C increase in temperature can decrease retention time by 1-2%.[12] If the lab's ambient temperature changes throughout the day, and you are not using a column oven, you will likely see this diurnal drift.[11] Consistent temperature control is crucial for reproducibility.[13][14]
-
Column Contamination/Degradation: Slow build-up of contaminants from the sample matrix can block active sites on the stationary phase.[3][15] Alternatively, operating at pH extremes can cause the stationary phase to degrade, leading to irreversible changes in retention.[1][7]
Systematic Troubleshooting Workflow
If the initial checks do not resolve the issue, a more systematic approach is required. This workflow is designed to logically isolate the problem's source.
Step 1: The Mobile Phase - Your Primary Suspect
As established, the mobile phase is the most likely culprit.
Protocol: Mobile Phase Integrity Check
-
Prepare Fresh Mobile Phase: Do not "top off" old reservoirs.[16] Prepare a completely new batch of all required solvents from reliable, HPLC-grade sources.
-
Verify pH: Use a calibrated pH meter to check the aqueous portion of your mobile phase. Ensure the pH is at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single ionic state, which improves peak shape and stability.[4]
-
Filter and Degas: Filter aqueous buffers through a 0.45 µm or 0.22 µm filter to remove particulates that can block the system.[16] Thoroughly degas all solvents.
-
Purge the System: Before running the column, purge each solvent line thoroughly to ensure the new, correct mobile phase has completely displaced any old solvent in the tubing.[2] This is critical if the instrument was previously used with different solvents.[2]
The Impact of pH on Oxonic Acid Retention
Since Oxonic Acid is a carboxylic acid, its retention on a reversed-phase column is highly dependent on the mobile phase pH. The table below illustrates this fundamental principle.
| Mobile Phase pH | Dominant State of Oxonic Acid | Interaction with C18 Column | Expected Retention Time |
| Low pH (e.g., 2.5) | Neutral (protonated, -COOH) | More Hydrophobic | Longer |
| High pH (e.g., 7.0) | Ionic (deprotonated, -COO⁻) | Less Hydrophobic, More Polar | Shorter |
This table provides a conceptual illustration. The exact pKa of "Oxonic Acid Impurity 1" would need to be known or estimated for precise method development.
Step 2: The HPLC System - Investigating the Hardware
If a freshly prepared mobile phase doesn't solve the problem, the next logical step is to investigate the instrument hardware.
Troubleshooting HPLC Hardware Issues
-
Check for Leaks: Visually inspect all fittings, from the pump heads to the detector waste line. A leak will cause a drop in pressure and an unstable, incorrect flow rate, directly impacting retention times.[15][17]
-
Pump Performance & Flow Rate Accuracy: The pump's job is to deliver a precise and constant flow. If the flow rate is inconsistent, retention times will be too.[18]
-
Isolate the Pump: Disconnect the pump from the rest of the system and direct the flow into a graduated cylinder.
-
Measure the Flow: Program the pump to deliver 1 mL/min for 10 minutes. The collected volume should be exactly 10 mL. If it's not, there may be an issue with the pump seals or check valves.[12]
-
-
Autosampler and Injection Issues: A blockage in the injector or a worn rotor seal can lead to inconsistent injection volumes or even leaks, affecting retention and peak area.[16]
Step 3: The Column - The Heart of the Separation
The analytical column is a consumable with a finite lifetime. Its performance degrades over time due to chemical and physical stress.[3][15]
Diagnosing Column-Related Problems
-
Column Contamination: If your samples are not clean, strongly retained compounds can accumulate at the head of the column, altering its chemistry.[3]
-
Solution: Try flushing the column with a strong solvent (consult the manufacturer's guidelines). If this restores performance, implement a guard column or improve your sample preparation procedure to prevent future contamination.[19]
-
-
Stationary Phase Degradation ("Column Bleed"): Operating at a pH outside the column's recommended range (typically pH 2-8 for standard silica columns) can hydrolyze the silica backbone or cleave the bonded phase.[1] This is an irreversible process that permanently alters the column's retentivity.
-
Column Void: A physical void can form at the head of the column due to pressure shocks or dissolution of the silica bed. This leads to peak shape problems (like splitting) and can affect retention.[16]
Protocol: The Ultimate Column Test
To definitively determine if the column is the problem, substitute it with a new column of the same type. If the retention time returns to the expected value with the new column (using freshly prepared mobile phase), you have confirmed that the original column has reached the end of its life.
Troubleshooting Logic Diagram
This diagram provides a visual guide to the systematic troubleshooting process.
Caption: A logical workflow for troubleshooting HPLC retention time shifts.
References
-
Factors Impacting Chromatography Retention Time. (n.d.). Separation Science. Retrieved from [Link]
-
Shimadzu. (n.d.). Retention Time Fluctuations - Part 1. Retrieved from [Link]
-
HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27). Chiralizer Services, L.L.C.. Retrieved from [Link]
-
Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). Phenomenex. Retrieved from [Link]
-
How to fix a shifting retention time of peaks in hplc? (2023, August 24). ResearchGate. Retrieved from [Link]
-
Retention Shifts in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc.. Retrieved from [Link]
-
Why Temperature Is Important in Liquid Chromatography. (2025, March 6). Ibis Scientific, LLC. Retrieved from [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate. Retrieved from [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Crawford Scientific. Retrieved from [Link]
-
[Readers Insight] Retention Time Drifts: Why Do They Occur? (2025, October 17). Welch Materials. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]
-
The impact of pH values of mobile phases on the retention time of the tested compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Labmate Online. Retrieved from [Link]
-
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. Retrieved from [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent. Retrieved from [Link]
-
Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
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- 12. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]
- 13. chromtech.com [chromtech.com]
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- 15. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
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- 17. labcompare.com [labcompare.com]
- 18. m.youtube.com [m.youtube.com]
- 19. labtech.tn [labtech.tn]
Technical Support Center: Preventing Degradation of Oxonic Acid Impurity 1
Topic: Stabilization and Extraction of Oxonic Acid (Potassium Oxonate) Target Audience: Analytical Chemists, Formulation Scientists, and Pharmacologists Version: 2.1 (Current as of 2025)
Technical Context & Degradation Mechanism
Oxonic Acid (Potassium Oxonate) is a competitive uricase inhibitor structurally characterized as a 1,3,5-triazine derivative.[1] Its stability is compromised by a labile carboxylic acid group at the C2 position.
In the context of extraction and analysis, "Impurity 1" predominantly refers to Cyanuric Acid (1,3,5-triazine-2,4,6-triol) , formed via a spontaneous decarboxylation mechanism. This degradation is catalyzed by acidic pH and thermal stress, effectively stripping the carboxyl group and rendering the molecule pharmacologically inactive.
Degradation Pathway
The following diagram illustrates the critical failure point: the decarboxylation of Oxonic Acid into Cyanuric Acid.
Troubleshooting Guide: Extraction & Stability
This section addresses specific failure modes reported by researchers attempting to extract Oxonic Acid from biological matrices (plasma, urine) or formulation buffers.
Q1: Why does the "Impurity 1" peak increase significantly after sample concentration?
Diagnosis: Thermal Decarboxylation. Root Cause: You likely used a nitrogen blow-down evaporator with a heated water bath (e.g., >40°C) or a rotary evaporator. Oxonic acid is thermally unstable, particularly in the presence of residual moisture or acidic modifiers. Solution:
-
Switch to Lyophilization: Freeze-drying is the only safe method for concentrating Oxonic Acid.
-
Cold Evaporation: If you must use nitrogen blow-down, ensure the sample is kept at 4°C (ice bath), not ambient or heated.
Q2: My recovery rates are inconsistent (< 60%) despite using standard protein precipitation.
Diagnosis: pH-Induced Degradation. Root Cause: Standard protein precipitation agents like Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) create a highly acidic environment (pH < 2). At this pH, the potassium salt converts to the free acid form, which rapidly decarboxylates. Solution:
-
Use Neutral Precipitation: Switch to Cold Methanol (-20°C) or Acetonitrile (3:1 ratio v/v).
-
Buffer Control: If acid precipitation is unavoidable, immediately neutralize the supernatant with Ammonium Bicarbonate or Potassium Phosphate (pH 7.4) post-centrifugation.
Q3: Can I store the extracted samples in the autosampler overnight?
Diagnosis: Hydrolytic Instability. Root Cause: Oxonic acid degrades in aqueous solution over time, even at neutral pH. Solution:
-
Time Limit: Analyze samples within 4-6 hours of extraction.
-
Temperature: Maintain the autosampler at 4°C .
-
Solvent System: If possible, reconstitute the final residue in a high-organic solvent blend (e.g., 90% Acetonitrile) rather than 100% aqueous buffer to retard hydrolysis.
Optimized Extraction Protocol (Self-Validating)
This protocol is designed to minimize the formation of Impurity 1 by controlling pH and temperature variables strictly.
Reagents & Equipment
-
Extraction Solvent: Methanol:Acetonitrile (50:50), pre-chilled to -20°C.
-
Internal Standard: Allopurinol (structurally similar, stable).
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Sample Prep | Aliquot 100 µL plasma/urine into a chilled microcentrifuge tube (on ice). |
| 2 | Precipitation | Add 400 µL of -20°C Extraction Solvent . Vortex for 30s. |
| 3 | Separation | Centrifuge at 10,000 x g for 10 min at 4°C . |
| 4 | Transfer | Transfer supernatant to a clean tube. Do NOT dry down with heat. |
| 5 | Analysis | Inject directly if concentration permits. If concentration is needed, lyophilize and reconstitute in Mobile Phase. |
Workflow Visualization
Analytical Validation Parameters
To ensure your system is not generating Impurity 1 artificially, run this system suitability test:
| Parameter | Acceptance Criteria | Notes |
| Stock Solution Stability | > 98% recovery after 4h at 4°C | Prepare fresh daily. Do not store >24h. |
| Impurity 1 Peak Area | < 0.5% relative to API | If > 0.5% at T=0, check solvent pH. |
| Tailing Factor | < 1.5 | Oxonic acid is polar; tailing indicates column secondary interactions. |
References
-
Milner, J. A., & Perkins, E. G. (1978). Determination of uric acid in biological fluids by high-pressure liquid chromatography. Analytical Biochemistry, 88(2), 560-565. Retrieved from [Link]
-
PubChem. (2025). Potassium Oxonate Compound Summary. National Library of Medicine. Retrieved from [Link]
- Stavric, B., et al. (1975). Stability of Oxonic Acid in Biological Systems. Toxicology and Applied Pharmacology.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Establishing the Limit of Detection (LOD) for Oxonic Acid Impurity 1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Oxonic acid, a potential process-related impurity or degradant, requires sensitive and reliable analytical methods for its detection at trace levels. This guide provides an in-depth, scientifically grounded comparison of methodologies for establishing the Limit of Detection (LOD) for Oxonic Acid Impurity 1, moving beyond a simple recitation of steps to elucidate the "why" behind the "how."
The Imperative of Methodological Rigor in LOD Determination
The Limit of Detection represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision.[1] For impurities, particularly those with potential toxicological effects, a robustly determined LOD is critical. It ensures that the analytical procedure is fit-for-purpose and can detect the impurity at or below its specified reporting threshold. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the foundational framework for validating analytical procedures, including the determination of LOD.[2] This guide will explore the practical application of these principles to Oxonic Acid Impurity 1.
Comparing Analytical Platforms for Oxonic Acid Detection
The inherent polarity of oxonic acid presents a significant analytical challenge, as it is poorly retained on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[3] This characteristic necessitates the exploration of alternative and more suitable analytical techniques.
| Analytical Platform | Principle | Expected LOD for Oxonic Acid | Advantages | Limitations |
| HPLC with UV Detection | Separates compounds based on their polarity, with detection via UV absorbance. For polar compounds like oxonic acid, specialized columns or mobile phases are needed. | ~1.3 µg/mL (based on oxalic acid data)[1][4] | Ubiquitous in QC labs, cost-effective, robust. | Poor retention of oxonic acid on standard C18 columns, potentially requiring ion-pairing agents that can suppress MS signals. |
| Ion-Exclusion Chromatography (IEC) | Separates ionic compounds from non-ionic ones and separates mixtures of acids based on their pKa.[5] | 0.1 - 1 µg/mL (estimated) | Excellent for separating polar, ionic compounds like organic acids.[3] | Can be susceptible to matrix effects; may require dedicated instrumentation. |
| UPLC-MS/MS | Combines the high-resolution separation of Ultra-Performance Liquid Chromatography with the high sensitivity and specificity of tandem mass spectrometry. | ~2.0 ng/mL (based on potassium oxonate data)[6] | Extremely high sensitivity and selectivity, provides structural information for confirmation.[2] | Higher cost of instrumentation and maintenance, more complex method development. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Employs a polar stationary phase and a partially aqueous mobile phase to retain and separate polar compounds.[7][8] | 10 - 100 ng/mL (estimated) | Specifically designed for the retention of highly polar analytes, often providing better peak shapes than reversed-phase for these compounds.[9] | Can be sensitive to mobile phase composition and water content, potentially leading to longer equilibration times. |
The Three Pillars of LOD Determination: A Practical Comparison
The ICH Q2(R1) guideline outlines three primary methods for determining the LOD.[2] The choice of method is contingent on the nature of the analytical procedure and the instrumentation used.
The Visual Evaluation Method
This non-instrumental or instrumental method involves the analysis of samples with known concentrations of the analyte. The LOD is established as the minimum level at which the analyte can be consistently and reliably detected by visual inspection of the chromatogram. While seemingly subjective, it is a practical approach for methods where signal-to-noise is not easily calculated.
The Signal-to-Noise (S/N) Ratio Method
This approach is applicable to analytical procedures that exhibit baseline noise.[2] The S/N ratio is determined by comparing the signal height from a sample with a known low concentration of the analyte to the amplitude of the baseline noise. A commonly accepted S/N ratio for estimating the LOD is 3:1.[2]
The Calibration Curve Method
This statistical method is considered the most robust and is based on the standard deviation of the response and the slope of the calibration curve. The LOD is calculated using the following formula:
LOD = 3.3 x (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of a series of calibration curves or the standard deviation of the response of blank samples.
-
S = the slope of the calibration curve.[2]
Experimental Workflow for Establishing the LOD of Oxonic Acid Impurity 1
The following diagram outlines a comprehensive workflow for determining the LOD of Oxonic Acid Impurity 1, integrating the principles of scientific integrity and self-validation.
Caption: A comprehensive workflow for establishing the Limit of Detection (LOD).
Detailed Experimental Protocols
Protocol 1: LOD Determination by the Calibration Curve Method using UPLC-MS/MS
This protocol describes the establishment of the LOD for Oxonic Acid Impurity 1 using a scientifically robust statistical approach.
1. Preparation of Standard Solutions:
- Prepare a stock solution of Oxonic Acid Impurity 1 reference standard in a suitable solvent (e.g., 10:90 acetonitrile:water) at a concentration of 100 µg/mL.
- Perform serial dilutions to prepare a series of at least six calibration standards at concentrations approaching the expected LOD (e.g., 0.5, 1, 2, 5, 10, 20 ng/mL).
2. Preparation of Blank and Spiked Samples:
- Prepare at least six blank samples using the same matrix as the test sample (e.g., drug product placebo).
- Prepare at least six spiked samples by adding a known amount of the lowest calibration standard to the sample matrix.
3. UPLC-MS/MS Analysis:
- Inject the blank samples multiple times (e.g., n=10) to determine the standard deviation of the background response (σ).
- Analyze the calibration standards to construct a calibration curve of peak area versus concentration.
4. Calculation of LOD:
- Determine the slope (S) of the calibration curve using linear regression.
- Calculate the LOD using the formula: LOD = 3.3 x (σ / S) .
5. Verification:
- Prepare a series of samples spiked with Oxonic Acid Impurity 1 at the calculated LOD concentration.
- Analyze these samples to verify that the impurity can be reliably detected.
Protocol 2: Comparative Analysis using Ion-Exclusion Chromatography (IEC)
To provide a comparative perspective, an alternative method using IEC can be employed.
1. Chromatographic Conditions:
- Column: A suitable ion-exclusion column (e.g., Dionex IonPac ICE-AS1).[3]
- Mobile Phase: A dilute acidic mobile phase (e.g., 0.1% sulfuric acid).[3]
- Detection: UV detection at a low wavelength (e.g., 210 nm).
2. LOD Determination:
- Follow the same principles as outlined in Protocol 1, preparing low-level calibration standards and blank samples.
- Given the typically higher baseline noise in UV detection compared to MS, the Signal-to-Noise (S/N) ratio method may also be a suitable approach. Prepare a series of diluted standards and identify the concentration that yields a reproducible S/N ratio of approximately 3:1.
Conclusion
Establishing the Limit of Detection for Oxonic Acid Impurity 1 is a critical exercise in analytical method validation that directly impacts product quality and patient safety. A thorough understanding of the underlying principles outlined in the ICH Q2(R1) guideline, coupled with a scientifically sound experimental approach, is paramount. While HPLC-UV offers a cost-effective solution, the inherent challenges in retaining a polar analyte like oxonic acid may necessitate the use of more advanced techniques such as Ion-Exclusion Chromatography or UPLC-MS/MS for achieving the required sensitivity. The choice of methodology should be driven by a comprehensive risk assessment and a commitment to analytical excellence. This guide serves as a framework for developing a robust and defensible LOD for Oxonic Acid Impurity 1, ensuring that the analytical methods employed are truly fit for their intended purpose.
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography (HILIC) as an alternative to reversed-phase HPLC for the analysis of polar compounds. Journal of Chromatography A, 913(1-2), 113-122. Available at: [Link]
-
Kumar, A., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Yang, L., Liu, L., Olsen, B. A., & Nussbaum, M. A. (2000). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Journal of pharmaceutical and biomedical analysis, 22(3), 487–493. Available at: [Link]
-
Karak, D., & Gu, S. (2024). Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages. ResearchGate. Available at: [Link]
-
Karak, D., & Gu, S. (2024). Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages. Dergipark. Available at: [Link]
-
Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available at: [Link]
-
LCGC Europe. (2020). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available at: [Link]
-
Academia.edu. (n.d.). HILIC methods in pharmaceutical analysis. Available at: [Link]
-
Li, H., et al. (2015). Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study. Biomedical Chromatography, 29(10), 1546-1551. Available at: [Link]
-
Trojanowicz, M. (2002). Principles and Applications of Ion Exclusion Chromatography. ResearchGate. Available at: [Link]
Sources
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- 2. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standard Qualification for Oxonic Acid Impurity 1: A Comparative Technical Guide
Executive Summary & Scientific Context
In the development of fluoropyrimidine-based anticancer therapies (e.g., S-1, Teysuno), Potassium Oxonate (Oxonic Acid potassium salt) acts as a critical modulator, inhibiting orotate phosphoribosyltransferase (OPRT) to reduce gastrointestinal toxicity. However, the stability of Oxonic Acid is a known challenge; it readily degrades into triazine derivatives, most notably Cyanuric Acid (1,3,5-triazine-2,4,6-trione) and Allantoxanamide .
For the purpose of this guide, "Impurity 1" is defined as Cyanuric Acid , the primary degradation product and process impurity of Oxonic Acid.
This guide objectively compares the performance and risk profile of using a Qualified Primary Reference Standard versus a Commercial Reagent Grade alternative for Impurity 1. It details the experimental workflow required to elevate a raw material to "Reference Standard" status, ensuring compliance with ICH Q3A/Q3B and ISO 17034 guidelines.
Comparative Analysis: Qualified Standard vs. Reagent Grade
The following table summarizes the critical differences between a fully qualified Reference Standard (RS) and a commercial reagent (Alternative).
| Feature | Qualified Reference Standard (Product) | Commercial Reagent Grade (Alternative) | Impact on Data |
| Purity Assignment | Mass Balance & qNMR : Purity is calculated by subtracting water, residuals, and inorganic ash from 100%, cross-verified by Quantitative NMR (qNMR). | Area % (HPLC) : Often relies on a single HPLC trace, ignoring water, salts, and non-chromatographable impurities. | High Risk : Reagents often overestimate purity (e.g., claiming 98% when actual potency is 94%). |
| Traceability | SI-Traceable : Certified against NIST/BIPM traceable internal standards (e.g., NIST SRM 350b Benzoic Acid). | None : No chain of custody or metrological traceability to SI units. | Compliance Failure : Data generated cannot be used for GMP release or pivotal stability studies. |
| Homogeneity | Tested : Inter-vial and intra-vial homogeneity confirmed via ANOVA analysis of random sampling. | Unknown : Bulk chemicals may stratify, leading to inconsistent results between vials. | Reproducibility Issues : High %RSD in validation studies. |
| Uncertainty | Defined : Includes expanded uncertainty ( | Undefined : No uncertainty budget provided. | Quantification Error : Impossible to calculate total error budget for the analytical method. |
Qualification Workflow & Logic
The transformation of a raw material into a Qualified Reference Standard requires a self-validating system of experiments. The workflow below visualizes this "Causality of Qualification."
Caption: Figure 1. The hierarchical workflow for qualifying Oxonic Acid Impurity 1. Note the orthogonal check between Chromatographic Purity (Step 2) and qNMR (Step 3) to eliminate bias.
Experimental Protocols
Protocol A: Structural Identification (Identity)
Objective: To unequivocally confirm the chemical structure of Impurity 1 (Cyanuric Acid) and differentiate it from the parent Oxonic Acid.
-
Technique: 1H-NMR Spectroscopy (400 MHz).
-
Solvent: DMSO-d6.
-
Key Distinction:
-
Oxonic Acid (Potassium Salt): Displays a singlet at ~8.2 ppm (triazine ring proton) and broad NH signals.
-
Impurity 1 (Cyanuric Acid): Due to symmetric tautomerism (tri-keto form), it typically shows a broad singlet at ~11.2 - 11.5 ppm (NH protons) in DMSO-d6. It lacks the C-H ring proton seen in Oxonic Acid.
-
-
Mass Spectrometry (ESI-):
-
Oxonic Acid: m/z 156 [M-H]-.
-
Impurity 1: m/z 128 [M-H]-.
-
Protocol B: Chromatographic Purity Assessment (HPLC)
Objective: To quantify related substances and determine the "Chromatographic Purity" (% Area).
-
Challenge: Both Oxonic Acid and Cyanuric Acid are highly polar and poorly retained on standard C18 columns.
-
Solution: Use of a high-aqueous compatible column or Ion-Pairing Chromatography.
Method Parameters:
-
Column: Inertsil ODS-3 or Atlantis T3 (C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (50 mM KH2PO4, pH 2.5) / Acetonitrile (98:2 v/v).
-
Note: The low pH suppresses ionization of the acidic protons, improving retention.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (Cyanuric acid has low UV absorption; 215 nm maximizes sensitivity).
-
Temperature: 25°C.
Data Interpretation: Cyanuric Acid (Impurity 1) typically elutes early (k' < 1) on standard phases. The "Reagent Grade" alternative often hides co-eluting salts in the void volume. A qualified standard uses this method to ensure no co-elution with the parent Oxonic Acid (which elutes later due to the carboxylic acid moiety interacting with the stationary phase).
Protocol C: Potency Assignment via qNMR (The "Gold Standard")
Objective: To assign an absolute potency value (Mass %) traceable to the SI, bypassing the errors of HPLC response factors.
Procedure:
-
Internal Standard (IS): Select Maleic Acid (Traceable to NIST SRM).
-
Sample Prep: Accurately weigh ~10 mg of Impurity 1 and ~10 mg of Maleic Acid into a vial. Dissolve in DMSO-d6.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).
-
Scans: 64.
-
-
Calculation:
Where:
Impurity Fate Mapping
Understanding where Impurity 1 originates is vital for control.
Caption: Figure 2. Degradation pathway of Potassium Oxonate. Impurity 1 (Cyanuric Acid) is the thermodynamic sink of the hydrolysis pathway.
Conclusion
For critical drug development applications, a Commercial Reagent Grade "standard" for Oxonic Acid Impurity 1 poses significant risks due to undefined water content and lack of traceability. The Qualified Reference Standard mitigates this by providing a potency value derived from qNMR (Primary Method) and validated by Mass Balance (Secondary Method) .
Recommendation: Use only qualified standards with a Certificate of Analysis reporting Expanded Uncertainty and Traceability to NIST/BIPM for GMP release testing and stability indicating method validation.
References
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency (EMA). (2011). Assessment Report for Teysuno (Tegafur / Gimeracil / Oteracil). (Discusses Oteracil/Oxonic Acid impurities).[3] [Link]
-
Yoshisue, K., et al. (2000). Tissue distribution and biotransformation of potassium oxonate... Drug Metabolism and Disposition, 28(10), 1162-1167. (Identifies Cyanuric Acid as the major metabolite/degradation product). [Link]
- Google Patents. (2014).
Sources
A Comparative Guide to the Pharmacopeial Specifications for Oxolinic Acid Impurities: USP vs. EP
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the standards set by pharmacopeias are paramount in ensuring the safety and efficacy of drug substances. For active pharmaceutical ingredients (APIs) like Oxolinic Acid, a synthetic quinolone antibacterial agent, rigorous control of impurities is a critical aspect of its quality profile. This guide provides an in-depth comparison of the specifications for a key impurity of Oxolinic Acid as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Historically, Oxolinic acid has been utilized in veterinary medicine to treat bacterial infections. Its synthesis and degradation can result in the formation of various impurities that must be monitored and controlled. This guide will focus on the impurity designated as "Impurity A" in the European Pharmacopoeia, providing a detailed analysis of the pharmacopeial expectations and the analytical methodologies stipulated for its control.
I. Unraveling the Identity of Oxolinic Acid Impurity A
The European Pharmacopoeia identifies "Oxolinic acid impurity A" with the chemical name 8-Hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid.[1][2] A reference standard for this specific impurity is available from the European Directorate for the Quality of Medicines & HealthCare (EDQM), which is essential for its accurate identification and control in analytical testing.[1][3][4]
While the European Pharmacopoeia has a specific entry and reference standard for Oxolinic Acid Impurity A, a directly corresponding named impurity for Oxolinic Acid does not appear to be specified in the current United States Pharmacopeia. The USP typically controls impurities under the general "Related Compounds" or "Organic Impurities" section of a monograph, with specific limits for named impurities if they are significant. In the absence of a named "Impurity 1" or "Related Compound A" for Oxolinic Acid in the USP, a direct comparison of limits is not feasible. Therefore, this guide will primarily detail the European Pharmacopoeia's approach and present a framework for how such an impurity would be controlled under USP general chapters.
II. Comparative Analysis of Pharmacopeial Limits
A direct side-by-side numerical comparison of the limits for "Oxolinic Acid Impurity 1/A" is challenging due to the differing approaches of the USP and EP in this specific case.
| Parameter | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |
| Specified Impurity Name | Oxolinic acid impurity A | Not explicitly specified as "Impurity 1" or "Related Compound A" in readily available monographs. Control would fall under general organic impurity guidelines. |
| Acceptance Criteria | The EP monograph for Oxolinic Acid employs a thin-layer chromatography (TLC) method for the control of related substances. The limit for any spot corresponding to Oxolinic acid impurity B is not more than 0.2%, and any other secondary spot is not more than 0.4%.[5] The control of Impurity A is implicitly managed through system suitability requirements, ensuring the chromatographic system can adequately separate it from the main component and other impurities.[5] | In the absence of a specific limit for a named impurity, the general thresholds for reporting, identification, and qualification outlined in USP General Chapter <1086> Impurities in Drug Substances and Drug Products would apply. These thresholds are typically based on the maximum daily dose of the drug. |
Expert Insight: The European Pharmacopoeia's approach for Oxolinic Acid's related substances test, as detailed in the available documentation, appears to be a limit test based on visual comparison of spot intensities in TLC.[5] This is a more traditional approach compared to the quantitative HPLC methods often seen in modern monographs. The control of Impurity A is linked to the system suitability of the chromatographic method, which ensures that if Impurity A were present, it would be resolved from Oxolinic Acid. This highlights the importance of the reference standard for method setup and validation. For the USP, the control strategy would be dictated by the general chapters on impurities, which emphasize a risk-based approach and the setting of specifications based on batch data and toxicological assessments.
III. Analytical Methodologies: A Closer Look
The choice of analytical technique is critical for the accurate detection and quantification of impurities. The EP monograph for Oxolinic Acid specifies a Thin-Layer Chromatography (TLC) method for the control of related substances.[5]
European Pharmacopoeia: Thin-Layer Chromatography Method
The EP's prescribed TLC method is a semi-quantitative approach that relies on the comparison of the size and intensity of the impurity spots in the test sample to those of a reference solution.
Experimental Protocol: EP Related Substances Test for Oxolinic Acid (TLC) [5]
Objective: To detect and semi-quantify impurities in Oxolinic Acid, including Impurity A and Impurity B.
Materials:
-
Oxolinic Acid substance to be examined
-
Oxolinic acid impurity A CRS (Chemical Reference Substance)
-
Oxolinic acid impurity B CRS
-
TLC plates (cellulose for chromatography)
-
Dilute sodium hydroxide solution
-
Alcohol
-
Developing solvent: a mixture of 15 volumes of ammonia, 30 volumes of water, and 55 volumes of propanol.
-
UV lamp at 254 nm
Procedure:
-
Preparation of Test Solution: Dissolve 50 mg of the Oxolinic Acid to be examined in 3 ml of dilute sodium hydroxide solution and dilute to 10 ml with alcohol.
-
Preparation of Reference Solution (a) (for unspecified impurities): Dilute 1 ml of the Test Solution to 50.0 ml with alcohol. Further dilute 1.0 ml of this solution to 5.0 ml with alcohol (corresponding to 0.4% of the Test Solution concentration).
-
Preparation of Reference Solution (b) (for Impurity B): Dissolve 2 mg of oxolinic acid impurity B CRS in alcohol and dilute to 10 ml. Further dilute 0.5 ml of this solution to 10 ml with alcohol (corresponding to 0.2% of the Test Solution concentration).
-
Preparation of Reference Solution (c) (for System Suitability): Dissolve 5 mg of the substance to be examined and 5 mg of oxolinic acid impurity A CRS in 2 ml of dilute sodium hydroxide solution and dilute to 40 ml with alcohol.
-
Chromatographic Development:
-
Apply 5 µl of each solution separately to the TLC plate.
-
Develop the plate over a path of 6 cm using the developing solvent.
-
Allow the plate to dry in the air.
-
-
Detection: Examine the plate under UV light at 254 nm.
-
System Suitability: The test is not valid unless the chromatogram obtained with reference solution (c) shows two clearly separated principal spots.
-
Acceptance Criteria:
-
Any spot in the chromatogram of the test solution corresponding to oxolinic acid impurity B is not more intense than the spot in the chromatogram of reference solution (b) (0.2%).
-
Any spot apart from the principal spot and any spot corresponding to oxolinic acid impurity B is not more intense than the spot in the chromatogram of reference solution (a) (0.4%).
-
Diagrammatic Representation of the Analytical Workflow
Caption: Workflow for the EP TLC analysis of related substances in Oxolinic Acid.
A Note on Modern Analytical Approaches: While the EP monograph currently describes a TLC method, modern drug development and quality control would typically employ a more sensitive and quantitative High-Performance Liquid Chromatography (HPLC) method. An HPLC method would offer superior separation, specificity, and the ability to accurately quantify impurities at very low levels. The development and validation of such a method would be guided by principles outlined in both USP and EP general chapters on chromatography and validation of analytical procedures.
IV. The Role of Reference Standards
The availability and use of official reference standards are fundamental to ensuring the accuracy and reliability of pharmacopeial testing.[1][3] The European Pharmacopoeia provides a reference standard for Oxolinic Acid Impurity A.[4] This standard is crucial for:
-
Peak Identification: Confirming the identity of the impurity peak in a chromatogram.
-
System Suitability: As demonstrated in the EP monograph, ensuring the analytical method can adequately separate the impurity from the API.[5]
-
Method Validation: Validating the analytical method for specificity, linearity, accuracy, and precision.
-
Quantification: When using a quantitative method like HPLC, the reference standard is used to prepare calibration standards to accurately determine the amount of the impurity present.
For USP, while a specific reference standard for "Oxolinic Acid Related Compound A" may not be listed, the USP provides a vast catalog of reference standards for numerous APIs and their known impurities.[2] In the case of an unlisted impurity, a well-characterized in-house or third-party reference material would be necessary for method development and validation.
V. Conclusion and Recommendations
The control of impurities in active pharmaceutical ingredients is a critical regulatory requirement. This guide has highlighted the European Pharmacopoeia's approach to controlling Oxolinic Acid Impurity A, which relies on a TLC method and the use of an official reference standard for system suitability. While a direct comparison with a specific USP limit for this named impurity is not currently possible based on available information, the principles of impurity control outlined in USP general chapters provide a robust framework for ensuring drug substance quality.
For researchers, scientists, and drug development professionals working with Oxolinic Acid, the following recommendations are crucial:
-
Consult the Current Pharmacopeias: Always refer to the most recent versions of the USP and EP for the official monographs and general chapters.
-
Utilize Official Reference Standards: Whenever available, use official reference standards to ensure the validity of analytical results.
-
Consider Modern Analytical Techniques: For new drug product development or for the modernization of existing testing procedures, the development and validation of a quantitative and stability-indicating HPLC method for the analysis of related substances in Oxolinic Acid is highly recommended.
-
Impurity Profiling: Conduct thorough impurity profiling studies to identify and characterize any potential impurities in your specific manufacturing process. This is essential for setting appropriate specifications and ensuring the safety of the final drug product.
By adhering to these principles and understanding the nuances of the pharmacopeial requirements, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their products.
References
-
SynZeal. Oxolinic Acid EP Impurity A. [Link]
-
PubChem. Oxolinic Acid. [Link]
-
Krackeler Scientific, Inc. Oxolinic acid impurity A. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. List of European Pharmacopoeia Reference Standards. [Link]
-
uspbpep.com. Print Preview - C:\DOCUME
1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. [Link]
Sources
- 1. Oxolinic acid impurity A EP Reference Standard CAS 26893-27-6 Sigma Aldrich [sigmaaldrich.com]
- 2. Oxolinic Acid EP Impurity A | 26893-27-6 | | SynZeal [synzeal.com]
- 3. Oxolinic acid impurity A | Krackeler Scientific, Inc. [krackeler.com]
- 4. superchroma.com.tw [superchroma.com.tw]
- 5. uspbpep.com [uspbpep.com]
A Comparative Guide to Confirming Assay Specificity for Oxonic Acid Impurity 1
This guide provides an in-depth, scientifically grounded framework for establishing the specificity of an analytical assay for Oxonic Acid Impurity 1. As researchers, scientists, and drug development professionals, ensuring the analytical methods we use are free from interference is paramount to drug safety and efficacy. This document moves beyond a simple checklist of steps to explain the underlying scientific rationale for each experimental choice, offering a robust, self-validating system for assay specificity confirmation.
The Imperative of Specificity in Pharmaceutical Analysis
In drug development, an analytical method's specificity is its ability to unequivocally measure the analyte of interest without interference from other components expected to be present, such as impurities, degradation products, or matrix components.[1][2][3] This is not merely a regulatory checkbox; it is the foundation of reliable quantitative analysis. An assay lacking specificity can lead to the underestimation of impurities or the overestimation of the Active Pharmaceutical Ingredient (API), with direct consequences for patient safety.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a clear mandate for demonstrating specificity.[2][3] A powerful and widely accepted approach to challenge the specificity of a method is through forced degradation studies.[4][5][6] These studies intentionally stress the API to generate a realistic profile of potential degradation products, thereby proving the method's capability to separate the API from these newly formed entities.
The Challenge: Oxonic Acid and Its Impurities
Oxonic acid (potassium salt) is a uricase inhibitor used in research and as a component in some combination chemotherapies to mitigate side effects.[7][8] Like any API, its synthesis and storage can lead to the formation of impurities. "Oxonic Acid Impurity 1" is a known related substance that must be monitored and controlled. The analytical challenge lies in developing an assay that can accurately quantify this specific impurity, even in the presence of the parent Oxonic Acid molecule and other potential, unknown degradants that may arise during the product's lifecycle.
This guide will compare two powerful chromatographic techniques to achieve this: the industry-standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the orthogonal method of Liquid Chromatography-Mass Spectrometry (LC-MS) for ultimate confirmation.
Experimental Design: A Self-Validating Workflow
To confirm assay specificity, we must design an experiment that actively seeks to find interferences. If none are found under rigorous, stressed conditions, we can be confident in the method's specificity. Our approach integrates forced degradation with high-resolution separation and peak purity analysis.
Caption: Workflow for Assay Specificity Confirmation.
Expertise in Action: Why These Stress Conditions?
Forced degradation is not about destroying the molecule; it's about intelligently probing its weaknesses.[9][10] The chosen conditions are based on the chemical structure of Oxonic Acid and common degradation pathways:
-
Acid/Base Hydrolysis: The triazine ring and amide-like structures in Oxonic Acid are susceptible to hydrolysis. This tests the method's ability to separate cleaved or rearranged structures.
-
Oxidation (Hydrogen Peroxide): This simulates oxidative stress, which can lead to N-oxides or other oxidative degradants.
-
Thermal Stress (Heat): Exposing the sample to dry heat can reveal thermally labile points in the molecule.
-
Photolytic Stress (Light): UV/Vis light exposure is critical for photosensitive molecules, often catalyzing free-radical degradation pathways.
By creating a diverse population of degradants, we rigorously challenge the method's resolving power.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol describes the generation of stressed samples. The goal is to achieve 5-20% degradation of the API.
-
Preparation: Prepare a stock solution of Oxonic Acid at 1.0 mg/mL in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, then neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, then neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Store the solid API powder in an oven at 105°C for 24 hours. Dissolve in the solvent to the target concentration before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Control Samples: Prepare an unstressed solution and a blank (solvent only) for comparison.
Protocol: Comparative Chromatographic Analysis
Method A: HPLC with Diode Array Detection (DAD)
This is the primary method for separation and peak purity assessment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The polar nature of Oxonic Acid makes a C18 column a good starting point for retention under reversed-phase conditions.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: DAD, scan range 200-400 nm. Monitor at the λmax of Oxonic Acid (approx. 238 nm) and Impurity 1.[7]
-
Injection Volume: 10 µL.
Method B: LC-MS for Orthogonal Confirmation
This method provides mass data to confirm peak identity and detect co-eluting species.[11][12][13]
-
LC System: Use the same column and gradient as Method A. Rationale: Using identical LC conditions allows for direct comparison of chromatograms.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Rationale: The carboxylic acid moiety on Oxonic Acid is readily deprotonated, making ESI-negative highly sensitive.
-
Mass Range: 100-500 m/z.
-
Data Acquisition: Full scan mode to detect all ions.
Data Analysis & Interpretation: A Trustworthy System
The trustworthiness of this process comes from a multi-faceted data evaluation. We do not rely on a single data point.
Peak Separation and Resolution
First, analyze the chromatograms from all stressed samples. The primary goal is to ensure baseline resolution (Resolution factor, Rs > 2.0) between the Oxonic Acid peak, the Impurity 1 peak, and all degradation product peaks.
Peak Purity Analysis (via DAD)
The Diode Array Detector is critical. It acquires a full UV-Vis spectrum at every point across a chromatographic peak. The software can then compare spectra from the upslope, apex, and downslope of the peak. A "pure" peak will have identical spectra throughout. A "Purity Angle" less than the "Purity Threshold" indicates no co-eluting impurities are detected. This provides strong evidence of specificity within the HPLC-UV method itself.[14][15]
Mass Spectrometry Confirmation
LC-MS analysis provides the definitive, orthogonal confirmation.
-
Confirm Peak Identity: Extract the ion chromatogram for the known mass of Oxonic Acid ([M-H]⁻ ≈ 156.0 m/z) and Impurity 1.[16] Ensure these align with the peaks of interest in the UV chromatogram.
-
Detect Co-elution: Analyze the mass spectrum across the entire Oxonic Acid peak. If the peak is pure, only the mass of Oxonic Acid should be present. The presence of other significant masses would indicate a co-eluting impurity that was not resolved by chromatography, proving the HPLC-UV method lacks specificity.[17][18]
Data Summary
The results should be consolidated into a clear table for easy comparison.
| Stress Condition | % Oxonic Acid Degraded | Peak Resolution (API vs. Impurity 1) | Peak Purity (API Peak) | MS Confirmation |
| Unstressed | 0% | > 5.0 | Pass | Only API mass detected |
| Acid Hydrolysis | 15.2% | 3.8 | Pass | Only API mass detected |
| Base Hydrolysis | 19.8% | 4.1 | Pass | Only API mass detected |
| Oxidation (H₂O₂) | 8.5% | 4.5 | Pass | Only API mass detected |
| Thermal | 5.1% | 4.8 | Pass | Only API mass detected |
| Photolytic | 11.3% | 4.2 | Pass | Only API mass detected |
| (Note: Data is illustrative) |
This table demonstrates that even when significant degradation occurs and new peaks are formed, the method can still resolve the API from Impurity 1, and the API peak remains spectrally pure and free of mass interferences.
Conclusion
Confirming assay specificity is a systematic, evidence-based process. By combining a well-designed forced degradation study with a high-resolution primary analytical technique (HPLC-DAD) and confirming the results with an orthogonal, information-rich technique (LC-MS), we create a self-validating and trustworthy system. This dual-pronged approach provides unequivocal evidence that the assay for Oxonic Acid Impurity 1 is specific and fit for its intended purpose in a regulated environment, ultimately safeguarding the quality and safety of the final drug product.
References
- Title: The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals Source: Eurofins URL
- Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL
-
Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]
-
Title: Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
-
Title: Forced Degradation Testing Source: SGS URL: [Link]
-
Title: Forced Degradation – A Review Source: ResearchGate URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: Importance of Forced Degradation In Stability-Indicating Methods Source: ARL Bio Pharma URL: [Link]
-
Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]
-
Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]
-
Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study Source: PMC (PubMed Central) URL: [Link]
-
Title: Oxonic acid potassium salt Source: BioCrick URL: [Link]
-
Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]
-
Title: Challenges in HPLC Method Development for Impurity Identification Source: SynThink URL: [Link]
-
Title: Chromatography Method Development For Impurity Analysis And Degradation Source: IJCRT.org URL: [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. Forced Degradation Testing | SGS [sgs.com]
- 6. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. biomedres.us [biomedres.us]
- 10. pharmtech.com [pharmtech.com]
- 11. eurofins.it [eurofins.it]
- 12. resolvemass.ca [resolvemass.ca]
- 13. chimia.ch [chimia.ch]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hpst.cz [hpst.cz]
- 18. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Impurity 1: Weighted vs. Unweighted Calibration Models
Topic: Linearity and range validation for Impurity 1 calibration curves Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Technical Comparison Guide for ICH Q2(R2) Compliance
Executive Summary
In pharmaceutical method validation, "Impurity 1" often represents a critical low-level degradant or genotoxic impurity requiring rigorous quantification at the Limit of Quantitation (LOQ). While Ordinary Least Squares (OLS) regression is the industry default for assay potency, it frequently fails to meet accuracy requirements for impurities due to heteroscedasticity —the phenomenon where variance increases with concentration.
This guide compares the performance of Weighted Least Squares (WLS) (The Advanced Solution) against standard OLS (The Alternative). Experimental data demonstrates that while OLS biases the curve toward high concentrations, causing significant error at the LOQ, WLS (
Regulatory Framework & The Challenge
ICH Q2(R2) and USP <1225> have evolved. The focus has shifted from simple "Linearity" (
-
The Requirement: You must demonstrate that your regression model accurately predicts concentration across the entire range.
-
The Problem with Impurity 1: Impurity calibration ranges are vast (e.g., 0.05% to 1.0%). In this dynamic range, the absolute error at 1.0% is often larger than the total signal at 0.05%. Standard OLS minimizes the sum of squared residuals, effectively ignoring the tiny LOQ data points in favor of minimizing errors at the high end.
Technical Comparison: WLS vs. OLS
| Feature | Method A: Weighted Least Squares (WLS) | Method B: Ordinary Least Squares (OLS) |
| Mathematical Principle | Minimizes weighted sum of squared residuals ( | Minimizes sum of squared residuals ( |
| Weighting Factor | None ( | |
| Assumption | Heteroscedasticity: Variance is non-constant (increases with conc). | Homoscedasticity: Variance is constant across range.[1] |
| LOQ Accuracy | High: Prioritizes relative error, ensuring LOQ recovery is 80-120%. | Low: Often fails LOQ recovery (can be 50-150%) due to high-end bias. |
| Slope ( | Slightly adjusted to fit low-level points. | Dominated by the highest concentration standard. |
| Intercept ( | Closer to true zero (or background noise). | Often artificially negative or positive to fit high points. |
| Regulatory Status | Preferred for trace analysis (ICH/FDA) when justified by F-test. | Acceptable only if residuals are random and variance is constant. |
Experimental Protocol: Linearity Validation
To objectively compare these models, follow this self-validating protocol for Impurity 1.
Phase 1: Preparation & Data Acquisition
-
Standard Preparation: Prepare Impurity 1 reference standard at 6 levels:
-
Level 1: Limit of Quantitation (LOQ) [e.g., 0.05%]
-
Level 2: 50% of Specification
-
Level 3: 80% of Specification
-
Level 4: 100% of Specification (Target)
-
Level 5: 120% of Specification
-
Level 6: 150% of Specification (Optional for robustness)
-
-
Replication: Perform triplicate (n=3) injections for Levels 2-6 and six replicates (n=6) for Level 1 (LOQ) to capture variance.
-
System: UHPLC with UV or CAD detection (suitable for Impurity 1).
Phase 2: Residual Analysis (The Decision Gate)
Before choosing a model, you must prove whether the data is homoscedastic or heteroscedastic.
-
Plot Response (y-axis) vs. Concentration (x-axis) .
-
Plot Residuals (Difference between Actual and Predicted y) vs. Concentration .
Experimental Data & Results
Scenario: Validation of Impurity 1 (Genotoxic) with a specification of 10 ppm.
-
True Values: 1, 5, 8, 10, 12 ppm.
-
Observed Response: Area counts (simulated for demonstration).
Table 1: Accuracy Comparison (Back-Calculated Concentrations)
| True Conc. (ppm) | OLS Predicted (ppm) | OLS % Recovery | WLS ( | WLS % Recovery |
| 1.0 (LOQ) | 0.65 | 65.0% (FAIL) | 0.98 | 98.0% (PASS) |
| 5.0 | 4.90 | 98.0% | 5.02 | 100.4% |
| 8.0 | 7.95 | 99.4% | 8.01 | 100.1% |
| 10.0 | 10.05 | 100.5% | 9.99 | 99.9% |
| 12.0 | 12.02 | 100.2% | 12.00 | 100.0% |
| 0.9998 | 0.9995 |
Analysis:
-
Note that the OLS model has a superior
(0.9998 vs 0.9995). Do not be misled. The OLS model fits the high concentrations perfectly but fails the LOQ (65% recovery), violating ICH Q2(R2) accuracy requirements (typically 80-120% at LOQ). -
The WLS model sacrifices a tiny amount of fit at the high end to ensure the LOQ is accurate (98% recovery).
Visualization: Decision Logic & Workflow
The following diagram illustrates the logic flow for selecting the correct validation model, ensuring scientific integrity.
Caption: Decision tree for selecting the appropriate regression model based on residual analysis, compliant with ICH Q2(R2).
Critical Protocol Details: The "Self-Validating" System
To ensure your chosen model is robust, perform the F-test for Homogeneity of Variance :
-
Calculate Variance (
) at the LOQ ( ) and at the High Standard ( ). -
Compute
. -
Compare to
(from F-table). -
If
, the difference in variance is significant. You MUST use WLS to comply with scientific integrity standards.
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[2][3][4] March 2024.[2][3] Link
-
USP <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[5][6][7] Link
-
FDA . Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. July 2015. Link
-
Almeida, A. M., et al. "Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods." Journal of Chromatography B, 2002. Link
Sources
Impact of Impurity 1 on Oxonic Acid assay purity calculations
Safety Operating Guide
Oxonic Acid Impurity 1 proper disposal procedures
Proper disposal of Oxonic Acid Impurity 1 (chemically identified as 4-amino-1H-imidazole-2,5-dione , CAS 60301-55-5 ) requires strict adherence to organic chemical waste protocols. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing a specific, chemically-grounded workflow that ensures compliance with safety standards (GLP/GMP) and environmental regulations.
Part 1: Technical Identity & Hazard Profile
Before disposal, positive identification is critical to prevent dangerous cross-reactivity in waste streams.
| Parameter | Technical Specification |
| Chemical Name | 4-amino-1H-imidazole-2,5-dione |
| Common Designation | Oxonic Acid Impurity 1 |
| CAS Registry Number | 60301-55-5 |
| Molecular Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.08 g/mol |
| Parent Compound | Potassium Oxonate (Oxonic Acid Potassium Salt) |
| Chemical Class | Imidazole derivative (degradation product of triazines) |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Low solubility in organic solvents; soluble in aqueous alkali.[1][2] |
Scientific Context: Oxonic acid (a 1,3,5-triazine derivative) is unstable in aqueous solution and susceptible to ring contraction or hydrolysis. Impurity 1 (the imidazole derivative) represents a rearrangement product often found in aged samples or metabolic pathways. Unlike the parent triazine, the imidazole ring possesses distinct nitrogen chemistry, necessitating segregation from strong oxidizers to prevent the formation of unstable N-oxides or chloramines if chlorinated waste streams are involved.
Part 2: Safety & Handling Protocols
Core Directive: Treat as a Hazardous Chemical Substance . Although specific toxicological data for this impurity is sparse compared to the parent drug, structural analogs suggest potential for irritation and genotoxicity.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 or P100 particulate respirator. (Dust inhalation is the primary exposure vector).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during weighing/transfer.
-
Ocular: Chemical safety goggles. Face shield if handling large quantities (>10g) where dust generation is likely.
Part 3: Disposal Workflow (Step-by-Step)
This protocol uses a "Segregate-Label-Incinerate" methodology, which is the industry standard for pharmaceutical impurities to ensure complete thermal destruction of the heterocyclic ring.
Step 1: Waste Segregation
-
Do NOT mix with general aqueous waste.
-
Do NOT mix with chlorinated solvents (DCM, Chloroform).
-
Action: Segregate into a container designated for "Solid Organic Hazardous Waste" .
-
Reasoning: Mixing with aqueous streams can solubilize the impurity, making containment difficult. Keeping it solid minimizes volume and disposal costs.
Step 2: Chemical Neutralization (Spill Scenario Only)
If a spill occurs, do not dry sweep (generates dust).
-
Cover spill with a wet absorbent pad (dampened with water or PEG-400).
-
Wipe up and place all materials into the solid waste container.
-
Clean surface with 1% Sodium Hydroxide (NaOH) followed by water.
-
Mechanism:[3] Alkaline wash helps solubilize trace residues for removal, as imidazoles are often amphoteric but more soluble in base.
-
Step 3: Packaging & Labeling
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must include:
Step 4: Final Destruction
-
Method: High-Temperature Incineration (with afterburner and scrubber).
-
Specification: Combustion at >1000°C is required to break the stable imidazole ring and oxidize nitrogen content to
or captured .
Part 4: Decision Logic & Workflow Visualization
The following diagram outlines the critical decision path for handling Oxonic Acid Impurity 1, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision matrix for the segregation and disposal of Oxonic Acid Impurity 1, prioritizing incineration.
References
-
Axios Research . (2024).[2] Product Data: 4-amino-1H-imidazole-2,5-dione (CAS 60301-55-5).[2] Retrieved from [Link]
-
European Medicines Agency (EMA) . (2022). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]
-
PubChem . (2024). Compound Summary: Oxonic Acid Potassium Salt (Parent Compound Context). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
